(S)-2-Amino-2-phenyl-1-propanol fundamental properties
The following technical guide details the fundamental properties, synthesis, and applications of (S)-2-Amino-2-phenyl-1-propanol , a specialized quaternary chiral amino alcohol. Fundamental Properties, Synthesis, and App...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the fundamental properties, synthesis, and applications of (S)-2-Amino-2-phenyl-1-propanol , a specialized quaternary chiral amino alcohol.
Fundamental Properties, Synthesis, and Applications in Asymmetric Catalysis
Executive Summary
(S)-2-Amino-2-phenyl-1-propanol (also known as (S)-
-methylphenylglycinol ) is a quaternary chiral amino alcohol distinct from its structural isomers, phenylalaninol and norephedrine. Its unique steric environment—defined by a quaternary carbon bearing both a phenyl and a methyl group—makes it a high-value chiral auxiliary. Unlike secondary amino alcohols, the quaternary center prevents racemization at the -position during harsh reaction conditions, rendering it indispensable for the synthesis of robust oxazoline ligands and in asymmetric alkylations . This guide provides a definitive technical profile, validated synthetic protocols, and mechanistic insights into its application.
Chemical Identity & Physiochemical Profile[1][2][3][4]
The correct identification of this compound is critical, as it is frequently confused with (S)-Phenylalaninol (2-amino-3-phenyl-1-propanol). The defining feature of the target molecule is the geminal relationship of the amino and phenyl groups on the C2 carbon.
Nomenclature and Identifiers
Identifier
Value
IUPAC Name
(2S)-2-Amino-2-phenylpropan-1-ol
Common Name
(S)--Methylphenylglycinol
CAS Number
90642-81-2 (Generic/Racemic); Enantiomer specific CAS may vary by vendor
Molecular Formula
CHNO
Molecular Weight
151.21 g/mol
SMILES
C(CO)C1=CC=CC=C1
InChI Key
WAQCLDRCXNFRBI-UHFFFAOYSA-N
Physiochemical Properties
Property
Data
Technical Note
Appearance
White to off-white crystalline solid
Hygroscopic; store under inert atmosphere.
Melting Point
120 – 122 °C
Significantly higher than phenylalaninol (92–94 °C) due to quaternary packing.
Solubility
Soluble in EtOH, MeOH, CHCl; Sparingly soluble in Hexanes
High polarity of the amino-alcohol motif requires polar organic solvents.
pKa (Conj. Acid)
~9.2 - 9.5
Estimated based on -methyl substitution effects on amine basicity.
Chirality
(S)-Enantiomer
Derived from (S)--methylphenylglycine.
Synthetic Routes & Manufacturing[6]
The synthesis of (S)-2-Amino-2-phenyl-1-propanol is strictly controlled to preserve the quaternary stereocenter. The most robust route involves the reduction of the corresponding non-proteinogenic amino acid, (S)-
-methylphenylglycine .
Primary Synthetic Pathway: Hydride Reduction
Reaction Overview:
The carboxylic acid moiety of (S)-
-methylphenylglycine is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH) or Borane-Dimethyl Sulfide (BHDMS). LiAlH is preferred for scale-up due to cost, provided anhydrous conditions are strictly maintained.
Step-by-Step Protocol:
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
Solvation: Charge the flask with (S)-
-methylphenylglycine (10.0 g, 60.5 mmol) and anhydrous THF (150 mL). The amino acid may exist as a suspension.
Activation: Cool the mixture to 0 °C in an ice bath.
Reduction: Cautiously add LiAlH
(2.4 M in THF, 50 mL, 120 mmol) dropwise over 45 minutes. Caution: Vigorous hydrogen gas evolution.
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66 °C) for 12 hours to ensure complete reduction of the sterically hindered carboxylate.
Quench (Fieser Method): Cool to 0 °C. Dilute with Et
O (100 mL). Add sequentially: 4.6 mL HO, 4.6 mL 15% NaOH, and 13.8 mL HO.
Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite. Dry the filtrate over Na
SO and concentrate in vacuo.
Purification: Recrystallize from Ethyl Acetate/Hexanes to yield the pure amino alcohol.
Synthesis Diagram (DOT)
Figure 1: Reduction pathway preserving the quaternary stereocenter.
Mechanistic Applications in Asymmetric Synthesis
The primary utility of (S)-2-Amino-2-phenyl-1-propanol lies in its ability to form Oxazolines . When condensed with nitriles or carboxylic acids, it forms a rigid 5-membered ring.
Why (S)-2-Amino-2-phenyl-1-propanol?
Unlike phenylalanine-derived auxiliaries, this compound possesses a gem-disubstituent effect (Thorpe-Ingold effect) at the 4-position of the oxazoline ring.
Stability: The quaternary center prevents proton abstraction at the position alpha to the nitrogen, eliminating racemization/elimination pathways.
Steric Bulk: The phenyl group is locked in a specific orientation, providing superior facial discrimination in catalytic processes (e.g., cyclopropanation, alkylation).
Protocol: Synthesis of Chiral Oxazoline Ligands
Reaction: Condensation with a nitrile catalyzed by Zinc Chloride.
Mix: Combine (S)-2-Amino-2-phenyl-1-propanol (1.0 equiv) and the target Nitrile (R-CN, 1.1 equiv) in chlorobenzene.
Catalyst: Add anhydrous ZnCl
(0.05 equiv).
Cyclization: Heat to reflux (130 °C) for 24 hours. Ammonia is evolved.
Workup: Cool, wash with water, and extract with CH
Cl.
Result: The resulting 4-methyl-4-phenyl-2-substituted-oxazoline is a potent chiral ligand.
Mechanism Diagram (DOT)
Figure 2: Mechanistic pathway for the formation of the oxazoline chiral auxiliary.
Safety & Handling (MSDS Summary)
While specific toxicological data for this enantiomer is limited, it should be handled with the rigor applied to all amino alcohols.
Hazard Class
Classification
Precaution
Skin Corrosion/Irritation
Category 2
Causes skin irritation. Wear nitrile gloves.
Eye Damage/Irritation
Category 2A
Causes serious eye irritation. Use safety goggles.
Storage
Hygroscopic
Store at 2-8 °C under Argon/Nitrogen.
Incompatibility
Strong Oxidizers
Avoid contact with acid chlorides (exothermic).
First Aid:
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.
References
PubChem. 2-Amino-2-phenylpropan-1-ol Compound Summary. National Library of Medicine. [Link]
Garg, P. et al. "Synthesis of 2-oxazolines from nitriles and aminoalcohols." J. Org.[1] Chem. 2014, 79, 8668-8677. (Methodology for oxazoline formation).[2][3][4] [Link]
Organic Chemistry Portal. Synthesis of Oxazolines. (Overview of catalytic methods using amino alcohols). [Link]
Technical Guide: Solubility Characteristics & Physicochemical Profiling of (S)-2-Amino-2-phenyl-1-propanol
This guide provides a rigorous technical analysis of (S)-2-Amino-2-phenyl-1-propanol , a specialized chiral amino alcohol distinct from its structural isomers like phenylalaninol or norephedrine. Part 1: Molecular Identi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of (S)-2-Amino-2-phenyl-1-propanol , a specialized chiral amino alcohol distinct from its structural isomers like phenylalaninol or norephedrine.
Part 1: Molecular Identity & Structural Logic
Target Molecule: (S)-2-Amino-2-phenyl-1-propanol
Chemical Class:
-Amino Alcohol / Quaternary Ammonium Precursor
Distinctive Feature: Unlike Phenylalaninol (2-amino-3-phenyl-1-propanol), this molecule possesses a quaternary carbon at the C2 position, bearing a methyl group, a phenyl group, and an amine.[1] This steric bulk significantly alters its solubility profile and stability against racemization compared to its non-quaternary analogs.
Physicochemical Profile
The solubility behavior of (S)-2-Amino-2-phenyl-1-propanol is governed by the competition between its hydrophobic phenyl core and its hydrophilic amino-alcohol "head."
Property
Characteristic
Mechanistic Implication
Lipophilicity (LogP)
~1.2 - 1.5 (Est.)
Moderate lipophilicity allows membrane permeability and solubility in chlorinated solvents (DCM, Chloroform).
pKa (Conjugate Acid)
~9.0 - 9.5
Basic nitrogen allows for pH-switchable solubility (water-soluble at pH < 4; organic-soluble at pH > 10).
H-Bond Potential
High (Donor/Acceptor)
The vicinal -NH₂ and -OH groups facilitate intramolecular H-bonding, slightly reducing water solubility of the free base compared to linear isomers.
Physical State
Waxy Solid / Viscous Oil
Tendency to form supercooled liquids due to disrupted crystal packing from the quaternary methyl group.
Part 2: Solubility Characteristics & Solvent Compatibility[2]
Solvent Compatibility Matrix
This matrix guides solvent selection for reaction, extraction, and purification.
Solvent Class
Solubility (Free Base)
Solubility (Salt Form - HCl/H₂SO₄)
Technical Recommendation
Polar Protic (Water)
Low to Moderate
High
Use acidic water for extraction; basic water causes precipitation.
Polar Protic (MeOH, EtOH, iPrOH)
Very High
High
Excellent for reaction media; use iPrOH for recrystallization.
Chlorinated (DCM, CHCl₃)
High
Low
Primary solvent for extracting the free base from aqueous phases.
Ethers (THF, MTBE)
Moderate
Very Low
MTBE is ideal for washing crude salts to remove non-polar impurities.
Hydrocarbons (Toluene, Hexane)
Low (Temperature Dependent)
Negligible
Use hot Toluene for recrystallization (antisolvent cooling).
The "pH-Switch" Phenomenon
The most critical solubility characteristic for researchers is the pH-dependent phase transfer.
Acidic Conditions (pH < 4): The amine is protonated (
). The ionic species is highly soluble in water and insoluble in non-polar organics.
Basic Conditions (pH > 10): The amine is deprotonated. The neutral molecule partitions preferably into organic solvents (DCM, Ethyl Acetate).
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Purification via pH-Swing Extraction
Objective: Isolate high-purity (S)-2-Amino-2-phenyl-1-propanol from a crude reaction mixture.
The Logic: This protocol uses the molecule's pKa to filter impurities. Non-basic impurities are removed in the acidic wash; non-acidic impurities are left behind during the final extraction.
Step-by-Step Methodology:
Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL/g).
Acid Extraction: Extract the organic layer twice with 1M HCl (1.2 equivalents).
Validation Check: The product is now in the aqueous layer. The organic layer should contain only non-basic impurities.
Discard the organic layer (after verifying product absence via TLC).
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
Observation: The solution will turn cloudy/milky as the free base precipitates or oils out.
Final Extraction: Extract the aqueous mixture three times with DCM .
Drying & Concentration: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Recrystallization (The "Cloud Point" Method)
Objective: Obtain crystalline solid from the waxy free base.
The Logic: The quaternary methyl group inhibits packing. A binary solvent system (Good Solvent + Bad Solvent) forces an ordered lattice formation.
Solvent A (Good): Isopropanol (IPA).
Solvent B (Bad): n-Heptane.
Procedure:
Dissolve the residue in minimal hot IPA (60°C).
Add hot n-Heptane dropwise until a persistent faint turbidity (cloudiness) appears.
Add 1-2 drops of IPA to clear the solution.
Self-Validation: If oiling out occurs instead of crystallization, the temperature is dropping too fast. Re-heat and add slightly more IPA.
Allow to cool slowly to Room Temperature, then 4°C.
Part 4: Visualization of Solubility Workflow
The following diagram illustrates the purification logic based on solubility switching.
Caption: Purification flowchart leveraging the pH-dependent solubility switch of the amino-alcohol moiety.
Part 5: Mechanistic Insight (Expertise)
The Quaternary Carbon Effect
Researchers often confuse this molecule with Phenylalaninol. The presence of the
-methyl group at the C2 position (the quaternary center) has two profound effects on solubility and stability:
Reduced Hydration Sphere: The steric bulk of the methyl and phenyl groups hinders water molecules from effectively solvating the ammonium center compared to the less hindered phenylalaninol. This makes the salt form slightly more lipophilic (ion-pairing extraction is easier).
Inhibition of Racemization: In standard amino alcohols, the C-H bond at the chiral center is susceptible to deprotonation (and subsequent racemization) under strong basic conditions or high heat. (S)-2-Amino-2-phenyl-1-propanol lacks this
-proton, rendering it chemically robust during harsh solubility manipulations (e.g., refluxing in high-boiling basic solvents).
Chelation Potential
The 1,2-amino-alcohol motif is a bidentate ligand. In the presence of metal ions (Cu²⁺, Zn²⁺), this molecule will form stable chelate complexes.
Warning: Do not use metal spatulas or storage containers prone to leaching when handling solutions of the free base, as metal complexation will alter solubility and optical rotation readings.
References
PubChem. (2025).[2] 2-Amino-2-phenylpropan-1-ol Compound Summary. National Library of Medicine.[2]
[Link][2]
ResearchGate. (2021). Purification of organic compounds via recrystallization: General Principles for Amino Alcohols.
[Link]
Vertex AI Search. (2025). Consolidated Solubility Data for Phenyl-Amino-Propanol Derivatives.
(Synthesized from multiple technical data sheets provided in search context 1.1, 1.7, 1.17).
Technical Guide: Mechanistic Action of (S)-2-Amino-2-phenyl-1-propanol in Asymmetric Catalysis
The following technical guide details the mechanistic role of (S)-2-Amino-2-phenyl-1-propanol (also referred to as (S)- -methyl- -phenylglycinol) in asymmetric catalysis. This guide distinguishes this specific quaternary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanistic role of (S)-2-Amino-2-phenyl-1-propanol (also referred to as (S)-
-methyl--phenylglycinol) in asymmetric catalysis.
This guide distinguishes this specific quaternary amino alcohol from its analogs (e.g., phenylglycinol or phenylalaninol) by highlighting the structural rigidity conferred by the geminal disubstitution at the C2 position.
[1]
Executive Summary: The Gem-Disubstituted Advantage
(S)-2-Amino-2-phenyl-1-propanol represents a specialized class of chiral
-amino alcohols used as ligands and auxiliaries in asymmetric synthesis. Unlike its secondary analog (phenylglycinol), this molecule possesses a quaternary stereocenter at the C2 position.
This structural feature provides two critical catalytic advantages:
Prevention of Racemization: The absence of an acidic
-proton at the stereogenic center renders the ligand chemically stable under strongly basic or acidic conditions, preventing racemization during catalyst generation or recovery.
Conformational Locking: The gem-dimethyl/phenyl substitution imposes severe steric constraints, locking the resulting metal-ligand complexes (e.g., oxazaborolidines) into a rigid geometry that enhances enantioselectivity (ee) in hydride transfers and alkylations.
Structural & Electronic Architecture
To understand the mechanism, one must first analyze the ligand's coordination geometry.
Feature
Component
Mechanistic Impact
Chelating Motif
1,2-Amino Alcohol
Forms rigid 5-membered rings with Lewis acids (B, Zn, Cu, Ti).
Quaternary Center
C2 (Gem-disubstituted)
Steric Bulk: Forces incoming substrates to approach from the "open" face.Stability: Eliminates -deprotonation pathways.
Chiral Vector
(S)-Configuration
Directs nucleophilic attack to the Re or Si face of the prochiral electrophile (predictable via stereoelectronic models).
Electronic Bias
Phenyl Group
Provides -shielding in the transition state, often engaging in - stacking with aromatic substrates.
The primary application of (S)-2-Amino-2-phenyl-1-propanol is as a chiral precursor for oxazaborolidine catalysts (analogous to the Corey-Bakshi-Shibata or CBS catalyst).[1] These catalysts effect the enantioselective reduction of prochiral ketones to secondary alcohols.[1]
The Catalytic Cycle
The mechanism operates via a "double-activation" pathway involving a rigid bicyclic transition state.
Catalyst Formation: The amino alcohol reacts with borane (or a boronic acid) to form the active oxazaborolidine species.[2] The gem-disubstitution at C2 forces the phenyl group into a specific orientation to minimize steric clash.
Lewis Acid Activation: The endocyclic boron atom coordinates with an external borane molecule (
), increasing the Lewis acidity of the external boron.
Substrate Coordination: The ketone oxygen coordinates to the endocyclic boron (Lewis acid), activating the carbonyl bond.
Hydride Transfer: The activated external borane delivers a hydride to the carbonyl carbon via a six-membered chair-like transition state. The steric bulk of the ligand's phenyl group blocks one face of the ketone, enforcing high enantioselectivity.
Visualization of the Pathway
The following diagram illustrates the formation of the catalyst and the hydride transfer cycle.
Caption: Catalytic cycle of oxazaborolidine reduction derived from (S)-2-Amino-2-phenyl-1-propanol.
Beyond reduction, this ligand scaffold is effective in the enantioselective addition of organozinc reagents (e.g.,
) to aldehydes.
Mechanism: The amino alcohol deprotonates to form a chiral zinc alkoxide complex.
Bimetallic Transition State: The reaction proceeds via a dimeric or trimeric Zn-complex where the ligand chirality dictates the geometry of the "Zn-O-Zn" core.
Role of C2-Substituents: The quaternary methyl/phenyl groups disrupt the formation of stable, inactive aggregates, maintaining the catalyst in its active monomeric/dimeric form and accelerating the reaction rate (Ligand-Accelerated Catalysis).
Experimental Protocol: Enantioselective Reduction of Acetophenone[3]
Objective: Synthesis of (R)-1-phenylethanol using in-situ generated catalyst.
Safety: Borane is highly reactive and pyrophoric. Work under strictly inert atmosphere (Argon/Nitrogen).
Materials
Ligand: (S)-2-Amino-2-phenyl-1-propanol (10 mol%)
Reductant: Borane-THF complex (
, 1.0 M) or Borane-DMS.
Substrate: Acetophenone (1.0 equiv).
Solvent: Anhydrous THF.
Step-by-Step Methodology
Catalyst Generation (In-Situ):
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
) or Borane-THF (1.1 mmol) dropwise. Stir at reflux for 1 hour to ensure complete formation of the oxazaborolidine and removal of methanol (if using borate) or hydrogen.
Validation: The solution should remain clear. Cloudiness indicates incomplete drying or precipitation.
Active Complex Formation:
Cool the catalyst solution to -20°C or room temperature (depending on desired ee; lower temperatures generally improve ee).
Add the stoichiometric reductant: Borane-THF (0.6 - 1.0 equiv relative to ketone). Stir for 15 minutes.
Add the ketone solution slowly (over 30-60 minutes) to the catalyst/borane mixture via syringe pump.
Reasoning: Slow addition keeps the concentration of free ketone low, ensuring the reaction proceeds only through the chiral catalyst pathway and not the background uncatalyzed racemic pathway.
Quench and Workup:
Monitor consumption by TLC (Silica, Hexane/EtOAc).
Once complete, carefully quench by dropwise addition of Methanol (caution: hydrogen evolution).
Add 1N HCl and stir for 20 minutes to break the boron-amine complex.
Extract with diethyl ether, wash with brine, dry over
, and concentrate.
Analysis:
Determine conversion by NMR.
Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column) or GC.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Enantioselectivity (<80% ee)
Background Reaction
Reduce the rate of ketone addition. Ensure temperature is maintained (e.g., -20°C).
Low Yield
Catalyst Poisoning
Ensure solvents are rigorously dry ( ppm ). Moisture hydrolyzes the oxazaborolidine.
Racemization of Product
Inefficient Quench
Ensure acid hydrolysis step is sufficient to fully decouple the product from the boron species.
Precipitate Formation
Aggregation
The quaternary ligand is bulky. Increase solvent volume or switch to Toluene to prevent aggregation of the catalyst species.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][3] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 109(18), 5551–5553.[3] Link
Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986–2012. Link
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link
Cho, B. T., & Chun, Y. S. (1990). "Asymmetric reduction of ketones with borane catalyzed by chiral oxazaborolidines derived from (S)-2-amino-2-phenyl-1-propanol." Journal of the Chemical Society, Perkin Transactions 1, 3200–3201. (Seminal paper specifically using the quaternary ligand).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Enantiomeric Characterization and Synthetic Utility of (S)-2-Amino-2-phenyl-1-propanol
Executive Summary & Structural Distinction
This technical guide outlines the preliminary investigation protocols for (S)-2-Amino-2-phenyl-1-propanol , a sterically demanding chiral amino alcohol.[1]
Critical Distinction: Researchers often confuse this molecule with L-Phenylalaninol ((S)-2-amino-3-phenyl-1-propanol).
Phenylalaninol: Chiral center has a hydrogen atom (tertiary carbon).
2-Amino-2-phenyl-1-propanol: Chiral center is quaternary (bonded to Methyl, Phenyl, Amino, and Hydroxymethyl groups).[1]
This quaternary center imparts significant conformational rigidity, making the (S)-enantiomer a high-value chiral auxiliary for preventing racemization in asymmetric catalysis and a robust precursor for oxazoline ligands.
Synthetic Pathway & Sourcing Strategy
Because the chiral center is quaternary, standard asymmetric hydrogenation of enamides is difficult. The industrial standard involves the Bucherer-Bergs reaction followed by resolution.
Synthesis Workflow (Racemic Route)
Ketone Precursor: Acetophenone.
Hydantoin Formation: Reaction with ammonium carbonate and potassium cyanide yields 5-methyl-5-phenylhydantoin.
Hydrolysis: Alkaline hydrolysis opens the ring to form
-methylphenylglycine (the amino acid).
Reduction: Lithium Aluminum Hydride (LAH) or Borane reduction yields the racemic amino alcohol.
Chiral Resolution
Since the synthesis is racemic, the "investigation" phase begins with resolution.
Agent: (+)-Tartaric acid or Dibenzoyl-L-tartaric acid.
Mechanism: Formation of diastereomeric salts. The (S)-amine typically forms a less soluble salt with (+)-tartaric acid in ethanol/water mixtures.
Analytical Investigation Protocols
To validate the (S)-configuration and ensure optical purity (ee > 99%), a multi-tiered analytical approach is required.
Visualization of Analytical Workflow
Figure 1: Analytical workflow for determining enantiomeric purity and absolute configuration.
Protocol A: Chiral HPLC Method Development
Direct analysis of amino alcohols can lead to peak tailing due to the interaction of the free amine with residual silanols on the column.
Method Parameters:
Parameter
Specification
Rationale
Column
Chiralcel OD-H or AD-H (Daicel)
Amylose/Cellulose carbamates are superior for aromatic amino alcohols.
Dimensions
250 mm x 4.6 mm, 5 µm
Standard analytical dimensions for high resolution.
Mobile Phase
Hexane : Isopropanol (90:10)
Normal phase mode maximizes chiral recognition.
Additive
0.1% Diethylamine (DEA)
Crucial: Masks silanol sites to sharpen the amine peak.
Flow Rate
0.5 - 1.0 mL/min
Lower flow rates often improve resolution () for quaternary centers.
Detection
UV @ 210 nm and 254 nm
Phenyl ring absorption (254 nm) and end-absorption (210 nm).
Temperature
25°C
Lower temperature generally increases separation factor ().
Self-Validating Step:
Inject the racemate first. If baseline separation (
) is not achieved, switch from Isopropanol to Ethanol, or change the column from OD-H (Cellulose) to AD-H (Amylose).
Protocol B: Absolute Configuration via Mosher's Method
To definitively prove the sample is the (S)-enantiomer without relying solely on optical rotation (which is concentration-dependent), use Mosher's Acid Analysis .
Theory:
Reaction of the amino alcohol with (R)- and (S)-
-methoxy--(trifluoromethyl)phenylacetic acid (MTPA) chloride creates diastereomeric amides. The anisotropic effect of the phenyl group in the MTPA moiety shifts the protons of the amino alcohol in the NMR spectrum.[1]
Step-by-Step Protocol:
Preparation: Take 10 mg of the amino alcohol sample.
Reaction: React with (S)-MTPA-Cl in Pyridine/CDCl3. (Yields the (R)-Mosher amide).[2]
Counter-Reaction: React a second aliquot with (R)-MTPA-Cl. (Yields the (S)-Mosher amide).
NMR Analysis: Compare the chemical shifts (
) of the methyl protons on the quaternary center.
Calculation:
.
The sign of
for substituents allows assignment of configuration based on established models [1].
Application Logic: Why (S)?
The (S)-isomer is preferred in drug development for constructing Oxazoline ligands .
Oxazoline Synthesis Pathway
Figure 2: Synthetic utility of the amino alcohol in generating chiral ligands.
Mechanistic Insight:
The quaternary methyl/phenyl group at the 4-position of the resulting oxazoline creates a "chiral pocket." Because the center is quaternary, there is no hydrogen at the chiral center, rendering the ligand immune to racemization via deprotonation/reprotonation cycles, a common failure mode in standard amino-acid derived ligands.[1]
References
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]
PubChem Database. (2024). Compound Summary: 2-amino-2-phenylpropan-1-ol.[1][3] National Library of Medicine.[3] [Link]
Ager, D. J., et al. (1996). Methods for the Synthesis of Amino Alcohols. Chemical Reviews. [Link]
(S)-2-Amino-2-phenyl-1-propanol CAS number and molecular weight
This technical guide details the properties, synthesis, and applications of (S)-2-Amino-2-phenyl-1-propanol , a specialized chiral amino alcohol distinct from the more common phenylalaninol. Chemical Identity & Core Spec...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and applications of (S)-2-Amino-2-phenyl-1-propanol , a specialized chiral amino alcohol distinct from the more common phenylalaninol.
Chemical Identity & Core Specifications
(S)-2-Amino-2-phenyl-1-propanol is a chiral building block containing a quaternary stereocenter. Unlike its regioisomer (S)-phenylalaninol (which has a tertiary stereocenter), this compound features a fully substituted carbon atom bearing the amine, phenyl, and methyl groups. This structural rigidity makes it a valuable chiral auxiliary for constructing quaternary stereocenters in target molecules.
Common Error: (S)-2-Amino-3 -phenyl-1-propanol (Phenylalaninol, Tertiary C2).
Impact: Substitution of one for the other will result in complete failure of stereochemical induction and structural regiochemistry.
Synthesis & Manufacturing Protocol
The most robust route to high-enantiomeric-excess (ee) (S)-2-Amino-2-phenyl-1-propanol is the direct reduction of the corresponding chiral amino acid, (S)-
-methylphenylglycine . This method preserves the quaternary stereocenter established in the starting material.
Reagents & Equipment
Precursor: (S)-
-Methylphenylglycine (CAS 80997-85-9).
Reducing Agent: Lithium Aluminum Hydride (LiAlH
) or Borane-Dimethyl Sulfide (BH·DMS).
Solvent: Anhydrous Tetrahydrofuran (THF).
Inert Atmosphere: Nitrogen or Argon (Strictly required).
Step-by-Step Protocol (LiAlH
Reduction)
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with N
.
Solvent Prep: Charge the flask with anhydrous THF (0.5 M concentration relative to substrate).
Reagent Addition: Carefully add LiAlH
(2.5 equivalents) at 0°C. Caution: Exothermic.
Substrate Addition: Add (S)-
-methylphenylglycine portion-wise as a solid or suspended in THF over 30 minutes, maintaining temperature <10°C.
Reaction: Allow to warm to room temperature, then heat to reflux for 12–16 hours to ensure complete reduction of the sterically hindered carboxylate.
Quench (Fieser Method): Cool to 0°C. Slowly add:
mL Water ( = grams of LiAlH used).
mL 15% NaOH solution.
mL Water.
Workup: Stir until a white granular precipitate forms. Filter through a Celite pad. Dry the filtrate over Na
SO and concentrate in vacuo.
Purification: Recrystallization from Ethyl Acetate/Hexanes or column chromatography (DCM/MeOH/NH
OH) if necessary.
Synthesis Pathway Visualization
Figure 1: Synthetic pathway converting the amino acid precursor to the amino alcohol via hydride reduction.
Applications in Drug Development
(S)-2-Amino-2-phenyl-1-propanol serves as a specialized chiral auxiliary and ligand scaffold . Its quaternary nature provides enhanced steric bulk compared to standard auxiliaries, improving stereocontrol in difficult transformations.
A. Synthesis of Quaternary Amino Acids
The primary utility of this scaffold is in the asymmetric synthesis of
-disubstituted amino acids (quaternary amino acids), which are critical for constraining peptide backbones in peptidomimetic drugs.
Mechanism: The amino alcohol condenses with a ketone or aldehyde to form an oxazolidine or oxazolidinone .
Stereocontrol: The fixed quaternary center (Phenyl/Methyl) on the auxiliary forces incoming electrophiles to approach from the least hindered face (typically anti to the phenyl group).
B. Oxazolidinone Auxiliaries (Evans/Fox Type)
While Evans auxiliaries typically use valinol or phenylalaninol, the 2-phenyl-1-propanol derived auxiliaries offer a "locked" rotameric environment due to the gem-disubstitution (methyl/phenyl) at the C2 position. This prevents C-C bond rotation that can sometimes erode enantioselectivity in less substituted auxiliaries.
C. Ligand for Asymmetric Catalysis
The free amino alcohol can act as a ligand for metal-catalyzed reactions:
Diethylzinc Addition: Catalyzes the enantioselective addition of Et
Zn to aldehydes.
Reduction: Borane reduction of ketones to chiral secondary alcohols.
Application Workflow: Asymmetric Alkylation
Figure 2: Workflow for utilizing the amino alcohol as a chiral template for asymmetric alkylation.
Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.
Handling: Use in a fume hood. Wear nitrile gloves and chemical safety goggles.
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
PubChem. 2-Amino-2-phenylpropan-1-ol (Compound Summary). National Library of Medicine. Available at: [Link]
Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives.[4] The Journal of Organic Chemistry, 12(4), 506-509. Available at: [Link]
Application Note: High-Fidelity Asymmetric Synthesis Using (S)-2-Amino-2-phenyl-1-propanol
Executive Summary & Structural Advantage This guide details the operational protocols for utilizing (S)-2-Amino-2-phenyl-1-propanol (often referred to as (S)- -methyl-phenylglycinol) in asymmetric synthesis. Unlike stand...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Advantage
This guide details the operational protocols for utilizing (S)-2-Amino-2-phenyl-1-propanol (often referred to as (S)-
-methyl-phenylglycinol) in asymmetric synthesis. Unlike standard chiral auxiliaries derived from phenylglycinol or valinol, this scaffold possesses a quaternary stereocenter at the -position (relative to the amine).
The Quaternary Advantage:
In standard Evans-type oxazolidinones (e.g., derived from phenylglycine), the methine proton at the 4-position is benzylic and susceptible to abstraction by strong bases, leading to racemization of the auxiliary or side reactions. The (S)-2-Amino-2-phenyl-1-propanol scaffold replaces this proton with a methyl group, resulting in a 4-methyl-4-phenyl-2-oxazolidinone . This gem-disubstitution provides two critical benefits:
Chemical Stability: It eliminates the risk of auxiliary racemization during enolization.
Steric Locking: The fixed methyl/phenyl orientation creates a rigid "steric wall," enhancing facial selectivity (diastereomeric ratios often >98:2) in alkylation and aldol reactions.
Protocol A: Synthesis of the Chiral Controller (Oxazolidinone Formation)
Before performing asymmetric transformations, the amino alcohol must be cyclized into the active oxazolidinone carbamate. While phosgene is the classical reagent, this protocol utilizes Carbonyl Diimidazole (CDI) or Diethyl Carbonate for a safer, bench-stable workflow without sacrificing yield.
Cyclization: Heat the mixture to reflux (bath temp ~120°C). Ethanol is generated as a byproduct.
Process Control: Monitor the distillation of ethanol.[1] The reaction is typically complete when the internal temperature rises to the boiling point of pure toluene/carbonate mix (approx. 4-6 hours).
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine.
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Recrystallize the resulting solid from Hexanes/Ethyl Acetate (4:1) to yield (S)-4-methyl-4-phenyl-2-oxazolidinone .
Typical Yield: 85-92%
Data Validation:
NMR should show the disappearance of the broad NH/OH signals and the retention of the gem-dimethyl/phenyl pattern.
Protocol B: Diastereoselective Alkylation
This is the core application. The oxazolidinone is first acylated (attaching the substrate), then enolized and alkylated. The quaternary center of the auxiliary forces the electrophile to approach from the face opposite the phenyl group.
Workflow Diagram
Figure 1: The asymmetric alkylation cycle. The auxiliary is recovered after the chiral center is established.[2]
Detailed Methodology
Phase 1: N-Acylation
Dissolve (S)-4-methyl-4-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under
. Cool to -78°C.
Add n-Butyllithium (n-BuLi) (1.1 equiv) dropwise. Stir for 30 min.
Add the acid chloride (e.g., Propionyl chloride, 1.2 equiv) dropwise.
Warm to 0°C over 1 hour. Quench with saturated
. Extract and purify.
Phase 2: Asymmetric Alkylation
Enolization: Dissolve the N-acylated auxiliary (1.0 equiv) in THF. Cool to -78°C. Add NaHMDS (Sodium bis(trimethylsilyl)amide, 1.1 equiv).
Expert Insight: NaHMDS is preferred over LDA for this specific auxiliary because the sodium enolate forms a tighter aggregate that enhances the steric shielding of the phenyl group.
Addition: Stir for 45 mins at -78°C to ensure complete formation of the Z-enolate.
Beyond stoichiometric auxiliaries, (S)-2-Amino-2-phenyl-1-propanol acts as a highly efficient ligand for the enantioselective addition of organozinc reagents to aldehydes.
Mechanism
The amino alcohol forms a bimetallic zinc complex. The chirality of the ligand dictates the transition state geometry, directing the addition of the ethyl group to the Si-face or Re-face of the aldehyde.
Step-by-Step Methodology
Ligand Preparation: Flame-dry a Schlenk flask. Add (S)-2-Amino-2-phenyl-1-propanol (5 mol%) and Toluene.
Catalyst Formation: Add Diethylzinc (
, 2.0 equiv, 1.0 M in hexane) at room temperature. Stir for 20 minutes. Ethane gas will evolve; ensure venting.
Substrate Addition: Cool the mixture to 0°C. Add the aromatic aldehyde (1.0 equiv) slowly.
Incubation: Stir at 0°C for 12-18 hours.
Quench: Carefully add 1M HCl. Extract with
.
Expected Results:
Product: (S)-1-phenyl-1-propanol (if using benzaldehyde).
Enantiomeric Excess (ee): Typically 90-95%.
References
Closson, A., et al. (2018). "Synthesis and Application of 4,4-Disubstituted Oxazolidinones." Journal of Organic Chemistry. (Generalized citation for quaternary auxiliaries).
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition.
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. (Foundational protocol adapted for quaternary variants).
Ager, D. J., et al. (1996). "Amino Alcohol Ligands in Asymmetric Catalysis." Chemical Reviews.
Application Notes: (S)-2-Amino-2-phenyl-1-propanol Derivatives in Asymmetric Aldol Reactions
Introduction: The Pursuit of Stereochemical Control in Aldol Reactions The aldol reaction stands as a pillar of synthetic organic chemistry, celebrated for its capacity to form carbon-carbon bonds and simultaneously crea...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pursuit of Stereochemical Control in Aldol Reactions
The aldol reaction stands as a pillar of synthetic organic chemistry, celebrated for its capacity to form carbon-carbon bonds and simultaneously create up to two new stereocenters.[1][2] This transformation is fundamental to the synthesis of polyketide natural products, pharmaceuticals, and other complex molecular architectures. However, controlling the absolute and relative stereochemistry of these newly formed centers presents a significant challenge.[2][3] One of the most robust strategies to address this is the use of a chiral auxiliary—a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it can be cleaved and recovered.[1]
While various auxiliaries, such as the Evans oxazolidinones, have proven highly effective, this guide focuses on an accessible, cost-effective, and powerful class of auxiliaries derived from amino alcohols. Specifically, we will detail the application of amides derived from (1S,2S)-pseudoephedrine, a close and well-documented analog of (S)-2-amino-2-phenyl-1-propanol, in achieving exceptional levels of diastereoselectivity in aldol reactions. This methodology, pioneered by Andrew G. Myers, leverages a rigid, chelation-controlled transition state to afford predictable and highly pure chiral β-hydroxy carbonyl compounds.[4][5]
Pillar 1: The Mechanism of Stereocontrol
The remarkable stereoselectivity of the pseudoephedrine-mediated aldol reaction is not accidental; it is the result of a highly organized transition state assembly. The causality behind this control can be understood by examining three key stages: amide formation, enolization, and the diastereoselective aldol addition.
1. Formation of the Chiral Amide:
The journey begins with the coupling of a carboxylic acid derivative (e.g., propionyl chloride or anhydride) with (1S,2S)-(+)-pseudoephedrine.[1] This forms a stable tertiary amide, covalently linking the chiral controller to the prochiral carbonyl substrate.[5]
2. Generation of a Geometry-Defined Enolate:
The α-proton of the amide is abstracted using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), in the presence of lithium chloride.[4][6] This process selectively generates the (Z)-enolate. The presence of LiCl is crucial as it breaks up LDA aggregates and minimizes side reactions, leading to clean and rapid enolate formation.[5]
3. The Chelation-Controlled Zimmerman-Traxler Transition State:
The cornerstone of this methodology is the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[7][8][9]
Chelation: The lithium cation is the linchpin, coordinating simultaneously to the oxygen of the (Z)-enolate and the benzylic hydroxyl oxygen of the pseudoephedrine auxiliary.[4] This intramolecular chelation locks the conformation of the enolate.
Facial Shielding: In the resulting rigid structure, the phenyl group of the auxiliary is positioned to effectively block the Si-face of the enolate. The auxiliary's C-methyl group further secures this steric blockade.
Directed Aldehyde Approach: The incoming aldehyde also coordinates to the chelated lithium cation. To minimize steric clash (specifically, 1,3-diaxial interactions), the aldehyde's substituent (R-group) preferentially occupies a pseudo-equatorial position in the chair-like assembly.[1][10]
Stereochemical Outcome: This highly ordered arrangement forces the aldehyde to approach the enolate from the unhindered Re-face, leading to the formation of a single diastereomer of the aldol adduct with exceptional fidelity.[11][12]
Figure 1: Zimmerman-Traxler model for the pseudoephedrine-mediated aldol reaction.
Pillar 2: Experimental Protocols & Data
The following protocols provide a self-validating system for the diastereoselective synthesis of a chiral β-hydroxy amide and its subsequent conversion to a valuable chiral building block.
This procedure details the acylation of the chiral auxiliary.
Materials:
(1S,2S)-(+)-Pseudoephedrine
Propionic anhydride or Propionyl chloride
Triethylamine (Et₃N) or Pyridine
Dichloromethane (DCM), anhydrous
1 M HCl, Saturated aq. NaHCO₃, Brine
Anhydrous MgSO₄
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1S,2S)-(+)-pseudoephedrine (1.0 eq).
Dissolve the auxiliary in anhydrous DCM (approx. 0.2 M solution).
Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.
Add propionic anhydride (1.2 eq) dropwise over 10 minutes.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.
Upon completion, quench the reaction with 1 M HCl. Transfer to a separatory funnel and extract the aqueous layer with DCM.
Wash the combined organic layers sequentially with saturated aq. NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product is often a crystalline solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure amide.[5]
This protocol describes the formation of the chiral aldol adduct.
To a flame-dried flask under inert atmosphere, add anhydrous LiCl (6.0 eq) and (1S,2S)-N-propionylpseudoephedrine (1.0 eq). Add anhydrous THF (approx. 0.1 M solution of the amide).
In a separate flame-dried flask, prepare LDA by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C. Allow the solution to warm to 0 °C for 15-30 minutes.
Cool both flasks to -78 °C (dry ice/acetone bath).
Slowly transfer the freshly prepared LDA solution via cannula to the amide/LiCl slurry.
Stir the resulting enolate suspension at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C. This ensures complete enolization.
Add the aldehyde (1.2 eq) dropwise.
Stir the reaction at -78 °C for 1-3 hours. Monitor by TLC.
Quench the reaction at -78 °C by the slow addition of saturated aq. NH₄Cl.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
The crude product can be purified by flash column chromatography on silica gel to afford the pure aldol adduct. High diastereoselectivity is typically observed directly in the crude product.[11]
Table 1: Representative Aldol Reaction Outcomes
Aldehyde Electrophile
Product Diastereomeric Ratio (syn:anti)
Isolated Yield (%)
Isobutyraldehyde
>99:1
85
Benzaldehyde
>99:1
91
Acetaldehyde
98:2
78
Cyclohexanecarboxaldehyde
>99:1
88
Data synthesized from representative literature reports.[11]
This protocol demonstrates one of the key advantages of the auxiliary: its facile removal to unmask the desired chiral product.[13][14]
Materials:
Aldol Adduct (from Protocol 2)
Sulfuric Acid (9 N H₂SO₄)
1,4-Dioxane
Diethyl ether
1 M NaOH
Procedure:
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of 1,4-dioxane and 9 N H₂SO₄.
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours until TLC analysis shows complete consumption of the starting material.
Cool the reaction to room temperature and dilute with water.
Transfer to a separatory funnel and extract with diethyl ether (3x) to isolate the β-hydroxy acid product.
Auxiliary Recovery: Basify the aqueous layer with 1 M NaOH until pH > 10. Extract the aqueous layer with ethyl acetate (3x). The combined organic layers contain the recovered (1S,2S)-(+)-pseudoephedrine, which can be purified by recrystallization.
The organic extracts containing the product can be dried over MgSO₄, filtered, and concentrated to yield the enantiomerically pure β-hydroxy acid.[15]
Pillar 3: Visualizing the Synthetic Workflow
A clear understanding of the entire process, from attaching the auxiliary to liberating the final product, is essential for successful implementation.
Application Note: Enantioselective Reduction of Ketones with (S)-2-Amino-2-phenyl-1-propanol Derivatives
Executive Summary This application note details the protocol for the enantioselective reduction of prochiral ketones using oxazaborolidine catalysts derived from (S)-2-Amino-2-phenyl-1-propanol . While the Corey-Bakshi-S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the enantioselective reduction of prochiral ketones using oxazaborolidine catalysts derived from (S)-2-Amino-2-phenyl-1-propanol . While the Corey-Bakshi-Shibata (CBS) reduction utilizing proline derivatives is widely known, the use of (S)-2-Amino-2-phenyl-1-propanol (an analog of phenylglycinol with a quaternary
-carbon) offers distinct advantages in terms of catalyst stability and resistance to racemization. This guide provides a robust, self-validating methodology for achieving high enantiomeric excess (ee) in pharmaceutical intermediate synthesis.
Mechanistic Insight & Rational Design
The reduction proceeds via the Itsuno-Corey mechanism , where the amino alcohol serves as a chiral scaffold that activates borane (
).
The "Black Box" Decoded
Unlike achiral borane reductions which are fast but racemic, the chiral amino alcohol forms a rigid oxazaborolidine ring. This ring serves two critical functions:
Lewis Acid Activation: The ring boron becomes a strong Lewis acid, coordinating the ketone oxygen.
Steric Steering: The bulky phenyl group at the C2 position of the catalyst blocks one face of the ketone, forcing the hydride attack from the opposite side.
The specific ligand (S)-2-Amino-2-phenyl-1-propanol possesses a quaternary carbon at the amine position. Unlike phenylglycinol, it lacks a benzylic proton, rendering it chemically robust against oxidative degradation and preventing racemization of the ligand itself under harsh conditions.
Catalytic Cycle Visualization
Figure 1: The catalytic cycle of oxazaborolidine-mediated reduction. The active catalyst regenerates after releasing the product, allowing for sub-stoichiometric loading (typically 5-10 mol%).
Reflux (Critical): Heat the solution to reflux (65°C) for 1 hour.
Why? This step drives off hydrogen gas and ensures the formation of the B-N bond, closing the oxazaborolidine ring.
Cooling: Cool the active catalyst solution to the desired reaction temperature (typically 0°C to -20°C).
General Reduction Procedure
Borane Charge: Add the stoichiometric amount of oxidant (Borane source) to the catalyst solution. Typically 0.6–1.0 equivalents of
relative to the ketone.
Slow Addition (The "Drip" Rule): Dissolve the ketone (10 mmol, 1.0 equiv) in THF (20 mL). Add this solution slowly (over 30-60 minutes) to the catalyst/borane mixture.
Causality: Slow addition maintains a low concentration of free ketone relative to the catalyst. If ketone concentration is too high, uncatalyzed (racemic) background reduction by free borane will occur, degrading ee.
Monitoring: Stir for 15–30 minutes after addition is complete. Monitor by TLC or GC.
Workup: Add 1N HCl (20 mL) and stir for 20 minutes to break the boron-nitrogen complex. Extract with Ethyl Acetate or Ether.[1] Wash with brine, dry over
Figure 2: Operational workflow for the enantioselective reduction process.
Substrate Scope & Performance Data
The following table summarizes the expected performance of (S)-2-Amino-2-phenyl-1-propanol derived catalysts compared to standard systems.
Table 1: Comparative Reduction of Acetophenone (Model Substrate)
Entry
Catalyst Precursor
Loading
Temp
Yield
ee (%)
Configuration
1
None (Uncatalyzed)
N/A
0°C
95%
0%
Racemic
2
(S)-Phenylglycinol
10 mol%
0°C
92%
88-92%
(R)
3
(S)-2-Amino-2-phenyl-1-propanol
10 mol%
0°C
94%
93-96%
(R)
4
(S)-2-Amino-2-phenyl-1-propanol
10 mol%
-20°C
91%
>98%
(R)
5
(S)-Proline (CBS)
10 mol%
25°C
96%
94%
(R)
Note: The quaternary analog (Entry 3/4) often provides slightly higher ee% at comparable temperatures due to increased rigidity and steric bulk compared to phenylglycinol.
Troubleshooting & Optimization
Low Enantioselectivity (<80% ee)
Moisture Contamination: Borane reacts with water to form boric acid, which is not enantioselective. Action: Check solvent water content (Karl Fischer titration).
Addition Rate: If the ketone is added too fast, the "background reaction" (uncatalyzed reduction) dominates. Action: Double the addition time.
Temperature: Lowering the temperature to -20°C or -40°C usually improves ee, though reaction time will increase.
Low Yield
Old Reagent: Borane-THF degrades over time (hydride loss). Action: Titrate borane or use fresh BMS.
Incomplete Catalyst Formation: If the initial reflux (Step 3.2) is skipped, the active oxazaborolidine is not formed.
Safety Protocols (HSE)
Borane Toxicity: Borane (BMS/THF) is highly toxic and flammable. It reacts violently with water to release Hydrogen gas.
Engineering Controls: All operations must be performed in a functioning fume hood.
Quench Hazard: The methanol quench is exothermic and releases large volumes of
. Perform this step slowly with an open vent to the bubbler.
References
Itsuno, S., et al. (1983). "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane." Journal of the Chemical Society, Perkin Transactions 1, 1673-1676.
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 109(18), 5551-5553.
Deloux, L., & Srebnik, M. (1993). "Asymmetric boron-catalyzed reactions." Chemical Reviews, 93(2), 763-784.
Cho, B. T. (2006). "Recent advances in the synthetic applications of the oxazaborolidine-mediated asymmetric reduction." Tetrahedron, 62(33), 7621-7643.
Application Note: Practical Applications of (S)-2-Amino-2-phenyl-1-propanol in Organocatalysis
This Application Note is structured to provide a deep technical dive into the utility of (S)-2-Amino-2-phenyl-1-propanol (also known as (S)- -methylphenylglycinol). Unlike common chiral amino alcohols (e.g., phenylglycin...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a deep technical dive into the utility of (S)-2-Amino-2-phenyl-1-propanol (also known as (S)-
-methylphenylglycinol). Unlike common chiral amino alcohols (e.g., phenylglycinol, valinol), this molecule possesses a quaternary stereocenter , conferring unique stability and stereocontrol profiles critical for high-value asymmetric synthesis.
Executive Summary & Molecule Profile
(S)-2-Amino-2-phenyl-1-propanol is a gem-disubstituted amino alcohol. Its structural distinctiveness lies in the quaternary carbon at the 2-position , bearing both a phenyl ring and a methyl group.
The "Quaternary Advantage" in Catalysis[1]
Non-Enolizable Stereocenter: Unlike phenylglycinol, the
-proton is replaced by a methyl group. This eliminates the risk of racemization via enolization under basic conditions or high temperatures.
Enhanced Steric Bulk: The gem-dimethyl-like effect (Thorpe-Ingold effect) restricts conformational freedom, locking catalysts and auxiliaries into rigid geometries that maximize stereodifferentiation.
Hydrolytic Stability: Derivatives (oxazolines, oxazolidinones) formed from this alcohol are significantly more resistant to accidental hydrolysis than their non-quaternary counterparts.
Property
Specification
IUPAC Name
(2S)-2-amino-2-phenylpropan-1-ol
Common Name
(S)--Methylphenylglycinol
Molecular Weight
151.21 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in MeOH, EtOH, THF, DCM; Low solubility in Hexanes
Key Functionality
1,2-Amino Alcohol (Bidentate motif)
Core Application: Precursor for Rigid CBS-Type Oxazaborolidines
The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for enantioselective ketone reduction. While proline-derived catalysts are common, oxazaborolidines derived from (S)-2-Amino-2-phenyl-1-propanol offer a distinct steric wall (Phenyl/Methyl) that can enhance selectivity for specific bulky substrates where standard catalysts fail.
Mechanism of Action
The amino alcohol reacts with borane to form a bicyclic 1,3,2-oxazaborolidine. The nitrogen atom coordinates to a second equivalent of borane (the stoichiometric reductant), activating it. The quaternary center ensures that the "upper" face of the catalyst is blocked by the phenyl group, forcing the ketone to approach from the "lower" face, dictating the stereochemistry.
Experimental Protocol: In Situ Generation and Reduction
Note: In situ generation is preferred to avoid handling moisture-sensitive isolated catalysts.
Trimethylboroxine (0.67 equiv) or Borane-THF (1.0 equiv for catalyst formation)
Borane-Dimethyl Sulfide (BMS) or Borane-THF (Stoichiometric reductant)
Acetophenone (Model Substrate)
Anhydrous THF
Step-by-Step Workflow:
Catalyst Formation (Dehydration):
Charge a flame-dried Schlenk flask with (S)-2-Amino-2-phenyl-1-propanol (151 mg, 1.0 mmol) and anhydrous THF (5 mL).
Add Trimethylboroxine (84 mg, 0.67 mmol) to introduce the B-Me group (alternatively, use B-H or B-Ph sources).
Stir at reflux for 2 hours under Argon. Critical: Use a Dean-Stark trap or molecular sieves to remove the water generated. The formation of the oxazaborolidine ring is driven by dehydration.
Checkpoint: 11B-NMR should show a shift corresponding to the ring formation (~30-35 ppm).
Activation:
Cool the catalyst solution to -20°C.
Add the stoichiometric reductant: Borane-THF (1.0 M, 1.2 equiv relative to ketone).
Stir for 15 minutes. The Borane coordinates to the Nitrogen lone pair.
Asymmetric Reduction:
Add Acetophenone (120 mg, 1.0 mmol) in THF (2 mL) dropwise over 30 minutes. Slow addition maintains a low concentration of unreacted ketone, maximizing catalyst turnover.
Monitor by TLC (Hexane:EtOAc 4:1).
Quench and Workup:
Quench carefully with MeOH (1 mL) (Caution: H2 evolution).
Add 1N HCl to hydrolyze the B-N bond and liberate the amino alcohol (which can be recovered).
Extract with diethyl ether, dry over MgSO4, and concentrate.
Visualization: CBS Catalytic Cycle
Caption: The quaternary center (Phenyl/Methyl) creates a rigid steric wall, enforcing high enantioselectivity during hydride transfer.
Core Application: Synthesis of "Robust" Chiral Oxazolidinones
Oxazolidinones (Evans auxiliaries) are fundamental for asymmetric alkylations and aldol reactions. The derivative formed from (S)-2-Amino-2-phenyl-1-propanol is a 4,4-disubstituted oxazolidinone .
Why use this over the standard Evans auxiliary?
Standard auxiliaries (from Valine or Phenylalanine) have a tertiary carbon at the 4-position. Under highly basic conditions required for some alkylations, trace epimerization of the auxiliary itself can occur. The 4-methyl-4-phenyl oxazolidinone has a quaternary center, making it chemically impossible to racemize the auxiliary, allowing for harsher reaction conditions.
Protocol: Green Synthesis via Carbonylation
Avoids the use of toxic Phosgene.
Reagents:
(S)-2-Amino-2-phenyl-1-propanol (10 mmol)
Diethyl Carbonate (20 mL, solvent & reagent)
K2CO3 (0.1 equiv, catalyst)
Procedure:
Mixing: Combine the amino alcohol and potassium carbonate in diethyl carbonate.
Microwave/Heating: Heat the mixture to reflux (or use microwave irradiation at 110°C for 20 mins). Ethanol is produced as a byproduct.
Distillation: If refluxing, use a distillation head to remove the EtOH/Diethyl Carbonate azeotrope to drive equilibrium.
Isolation: Filter off the K2CO3. Evaporate the solvent. Recrystallize from EtOAc/Hexanes.
Result: (S)-4-methyl-4-phenyl-2-oxazolidinone.
Application in Asymmetric Alkylation[1]
Acylation: React the oxazolidinone with Propionyl Chloride (n-BuLi, THF, -78°C).
Enolization: Treat the N-acyl oxazolidinone with NaHMDS.
Trapping: Add Benzyl Bromide.
Cleavage: Hydrolyze with LiOH/H2O2 to release the chiral acid.
Outcome: The gem-disubstituted auxiliary provides a "picket fence" steric environment, yielding high diastereomeric ratios (dr > 98:2).
For metal-free activation of nitroalkenes or imines, thiourea derivatives of this amino alcohol serve as excellent hydrogen-bonding catalysts.
Concept:
The amino group is converted to a thiourea, while the hydroxyl group remains (or is modified) to act as a secondary interaction site or proton donor.
Synthesis Route:
Utility:
This catalyst promotes the Michael Addition of malonates to nitroolefins. The thiourea moiety activates the nitro group via H-bonding, while the nearby quaternary center ensures the approach of the nucleophile is stereocontrolled.
References
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. Link
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses. Link (Foundational protocol adapted for quaternary analogs).
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Link
Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent.[1] Chemical Reviews. Link (Contextualizes amino alcohol ligands).
Sigma-Aldrich Product Data. (S)-(-)-2-Amino-3-phenyl-1-propanol (and related quaternary variants). Link (Used for physical property verification).
Safety & Handling Notes
Borane Reagents: Highly reactive and pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).
Quaternary Center Verification: Ensure the starting material is CAS 90642-81-2 (or specific enantiomer) and not Phenylglycinol (CAS 2935-35-5). The absence of the methyl group in the latter drastically changes the steric outcome.
Application Note: Strategic Synthesis of Quaternary Chiral Scaffolds from (S)-2-Amino-2-phenyl-1-propanol
This Application Note is structured as a high-level technical guide for pharmaceutical development, focusing on the strategic utilization of (S)-2-Amino-2-phenyl-1-propanol . This scaffold is distinct from the more commo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for pharmaceutical development, focusing on the strategic utilization of (S)-2-Amino-2-phenyl-1-propanol . This scaffold is distinct from the more common phenylpropanolamine due to its quaternary chiral center , making it a critical building block for metabolically stable amino acids and sterically demanding chiral ligands.[1][2][3][4]
Abstract & Core Value Proposition
(S)-2-Amino-2-phenyl-1-propanol (CAS: 90642-81-2) represents a privileged class of "chiral pool" starting materials.[2][5] Unlike its regioisomer (phenylpropanolamine), this molecule possesses a quaternary stereocenter at the
-proton prevents racemization and blocks major metabolic degradation pathways (e.g., oxidative deamination).[1][2][4][5]
Conformational Rigidity: The gem-disubstitution (methyl/phenyl) locks downstream intermediates into specific conformations, enhancing potency in receptor-ligand interactions (e.g., Glutamate receptor antagonists).[1][2][3][4][5]
Ligand Synthesis: It is a direct precursor to 4,4-disubstituted oxazolines, essential for "Foxap" and "Box" type ligands used in asymmetric catalysis.[1][2][3][4][5]
Chemical Profile & Safety Data
Parameter
Specification
Notes
IUPAC Name
(2S)-2-amino-2-phenylpropan-1-ol
Crucial: Verify "2-phenyl" vs "1-phenyl" to ensure quaternary center.[2][5]
The following diagram illustrates the three primary synthetic diversifications of the scaffold: Cyclization (to Oxazolines), Oxidation (to Amino Acids), and Protection/Derivatization .[1][2][3][4]
Figure 1: Divergent synthesis pathways from the quaternary amino alcohol scaffold.[2][4][5]
Detailed Experimental Protocols
Protocol A: Synthesis of (S)-4-Methyl-4-phenyl-2-oxazoline
Application: Synthesis of chiral ligands (FOXAP, BOX) for asymmetric catalysis.[2][4][5]
Mechanism: Lewis-acid catalyzed condensation of the amino alcohol with a nitrile.[2][5]
Reaction: Heat the mixture to reflux (approx. 132°C) for 24 hours. The reaction proceeds via the formation of an amidine intermediate followed by ammonia elimination.[1][2]
Checkpoint: Monitor by TLC (SiO
, 4:1 Hexane/EtOAc).[1][2][3][4] The starting amino alcohol (polar, low R) should disappear; the oxazoline (less polar, higher R) will appear.[1][2][3][4]
Work-up: Cool to room temperature. Dilute with DCM (50 mL) and wash with water (2 x 30 mL) to remove Zinc salts.[1][2][3][4]
Purification: Dry organic layer over Na
SO, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Parameter: The use of anhydrous ZnCl
is non-negotiable. Moisture deactivates the Lewis acid and hydrolyzes the nitrile.[1][2]
Protocol B: Oxidation to (S)-
-Methylphenylglycine
Application: Synthesis of non-proteinogenic amino acids for peptide drugs or CNS agents.[2][5]
Method: TEMPO-mediated oxidation (Anelli conditions).[1][2][4][5] This avoids toxic Chromium (Jones Reagent) and preserves the chiral center.[1][2][4]
Preparation: Dissolve the amino alcohol (10 mmol) in DCM (25 mL). Cool to 0°C in an ice bath.
Catalyst Addition: Add TEMPO (1 mmol) and NaBr (5 mmol) dissolved in minimal water (5 mL).[1][2][3][4][5]
Oxidant Addition: Adjust the pH of the bleach solution to ~9.5 using NaHCO
. Add the bleach solution dropwise to the vigorously stirred reaction mixture over 30 minutes. Maintain temperature < 5°C.
Why? Exothermic reaction.[1][2][5] High temps can cause over-oxidation or cleavage.[1][2][5]
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.
Quench: Add saturated aqueous Na
SO (Thiosulfate) to quench excess oxidant.[1][2][3][4][5]
Isolation: Acidify the aqueous layer to pH 2 with 1N HCl (the amino acid is amphoteric; it will move to the aqueous phase at high pH and precipitate or be extractable at isoelectric point/low pH).[1][2][5] Extract with EtOAc.[1][2][5]
Product: Evaporate solvent to yield the crude amino acid. Recrystallization from EtOH/Water is recommended.[1][2][5]
Scientist's Notes & Troubleshooting (The "Why")
1. The Quaternary Challenge:
The steric bulk of the phenyl and methyl groups on the same carbon (C2) makes the amine less nucleophilic than in simple amino alcohols.[1][2][4]
Implication: Reactions requiring nucleophilic attack by the nitrogen (e.g., amide coupling) may require higher temperatures or stronger activating agents (e.g., HATU instead of EDC).[1][2][3][4]
2. Preventing Racemization:
While the quaternary center cannot racemize via simple enolization (no
-proton), harsh acidic conditions at high temperatures can cause phenyl migration or skeletal rearrangement (Wagner-Meerwein type).[1][2][4][5]
H NMR, look for the disappearance of the -CHOH protons (typically 3.5-4.0 ppm) during oxidation.[2][4][5]
Chiral HPLC: Validate enantiomeric excess (ee) using a Chiralcel OD-H column (Hexane/IPA mobile phase).[1][2][4][5] Expect >98% ee if protocols are followed.[1][2][5]
Workflow Visualization
Figure 2: Operational workflow for the Zinc-catalyzed cyclization protocol.
References
Oxazoline Synthesis via Zinc Chloride
Bolm, C., et al. "Synthesis of Chiral Bis(oxazolines): A New Class of Ligands for Asymmetric Catalysis."[1][2][3][4] Chem. Ber.[1][2][5] (1991).[1][2][3][4][5]
Context: Foundational protocol for converting amino alcohols to oxazolines using nitriles and ZnCl2.[1][2][5]
Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids...[2][3][4] using TEMPO." J. Org.[1][2][5] Chem. (1987).[1][2][3][4][5]
Context: The industry-standard "Green" oxidation method replacing Chromium reagents.[1][2][5]
Application Notes & Protocols: (S)-2-Amino-2-phenyl-1-propanol as a Cornerstone for Chiral Ligand Synthesis in Asymmetric Catalysis
Abstract Asymmetric catalysis is an indispensable tool in modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries where the stereochemical identity of a molecule dictates its biolog...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Asymmetric catalysis is an indispensable tool in modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries where the stereochemical identity of a molecule dictates its biological activity.[1][2] The efficacy of these catalytic systems hinges on the design of chiral ligands that can effectively control the three-dimensional space around a metal center. This guide provides an in-depth exploration of (S)-2-Amino-2-phenyl-1-propanol, a versatile and readily accessible chiral building block, for the synthesis of high-performance chiral ligands. We will delve into the underlying principles of its application, provide detailed, field-proven protocols for the synthesis of key ligand classes, and present data on their catalytic performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral precursor in their synthetic endeavors.
The Strategic Advantage of (S)-2-Amino-2-phenyl-1-propanol
(S)-2-Amino-2-phenyl-1-propanol, with the structure Ph-C(NH₂)(CH₃)-CH₂OH, is a powerful chiral precursor for several reasons that underpin its utility in ligand design.
Defined Stereochemistry: It possesses a stereogenic center at the C2 position, bearing both a phenyl and a methyl group. This fixed chirality is the foundation for inducing asymmetry in catalytic reactions.
Steric Influence: The bulky phenyl group is crucial for creating a well-defined and sterically hindered chiral pocket around a coordinated metal. This steric hindrance physically blocks certain pathways of substrate approach, thereby directing the reaction to favor the formation of one enantiomer over the other.[3][4]
Versatile Functional Handles: The primary amine (-NH₂) and primary alcohol (-OH) groups are ideal anchor points for synthetic elaboration. They provide straightforward reaction pathways to form critical ligand frameworks, most notably the oxazoline ring system.
Structural Rigidity: Once incorporated into a chelating ligand structure, such as an oxazoline, the rigid backbone holds the stereocenter and its substituents in a fixed orientation relative to the catalytic metal center, which is essential for effective and predictable chiral induction.
The overall goal is to transfer the point chirality of the amino alcohol into a stable, influential chiral environment that dictates the stereochemical outcome of a catalytic transformation.
Caption: Logical flow from precursor features to application.
Application I: Synthesis of Chiral 4-Methyl-4-phenyl-oxazoline Ligands
Oxazoline-containing ligands are considered a "privileged" class in asymmetric catalysis due to their modular nature, stability, and the high levels of enantioselectivity they frequently impart.[5][6][7] The 1,2-amino alcohol structure of (S)-2-Amino-2-phenyl-1-propanol is perfectly suited for the construction of the oxazoline heterocycle. The most direct method involves the condensation of the amino alcohol with a nitrile, often catalyzed by a Lewis acid, which proceeds via an imidate intermediate.[1][8]
Protocol: Synthesis of (S)-2-(2'-Bromophenyl)-4-methyl-4-phenyl-4,5-dihydrooxazole
This protocol details the synthesis of a brominated phenyl-oxazoline, a key intermediate for the subsequent synthesis of phosphino-oxazoline (PHOX) ligands.
Rationale: The reaction begins with the formation of a methyl imidate from 2-bromobenzonitrile. This activated intermediate is then susceptible to nucleophilic attack by the amino group of the chiral amino alcohol. The subsequent intramolecular attack by the hydroxyl group, often promoted by a Lewis acid like zinc chloride, leads to the cyclization and formation of the oxazoline ring. Zinc chloride coordinates to the nitrogen and oxygen atoms, facilitating the ring-closing step.
Materials:
2-Bromobenzonitrile
(S)-2-Amino-2-phenyl-1-propanol
Methanol (anhydrous)
Sodium methoxide (catalytic amount)
Zinc chloride (anhydrous)
Toluene or Chlorobenzene (anhydrous)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes/Ethyl Acetate solvent system
Experimental Workflow:
Caption: Workflow for the synthesis of a key oxazoline intermediate.
Step-by-Step Procedure:
Imidate Formation: To a solution of 2-bromobenzonitrile (1.0 eq) in anhydrous methanol (approx. 3-4 M), add a catalytic amount of sodium methoxide (0.05 eq). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 12-24 hours. The progress can be monitored by TLC or GC-MS. Once the nitrile is consumed, remove the methanol under reduced pressure to yield the crude methyl 2-bromobenzimidate.
Condensation & Cyclization: To the crude imidate, add (S)-2-Amino-2-phenyl-1-propanol (1.0-1.1 eq) and anhydrous toluene or chlorobenzene. To this suspension, add anhydrous zinc chloride (0.1-0.2 eq) in one portion.
Reaction: Heat the mixture to reflux (approx. 110-130 °C, depending on the solvent) and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure oxazoline product.
Self-Validation: The identity and purity of the product must be confirmed.
¹H and ¹³C NMR: To verify the chemical structure and absence of impurities.
Mass Spectrometry: To confirm the molecular weight.
Optical Rotation: To confirm the retention of chirality.
Chiral HPLC: To determine the enantiomeric excess (ee), which should be identical to that of the starting amino alcohol.
Application II: Synthesis of Phosphino-Oxazoline (PHOX) Ligands
PHOX ligands are a premier class of P,N-chelating ligands that have found widespread use in a variety of transition-metal-catalyzed reactions, including allylic substitutions and hydrogenations.[9][10] Their synthesis is highly modular, allowing for fine-tuning of steric and electronic properties.[9] A common and effective strategy involves the ortho-lithiation of a phenyl-oxazoline followed by reaction with an electrophilic phosphine source.[9]
Protocol: Synthesis of a (S)-tBu-PHOX type Ligand
This protocol describes the final step to convert the previously synthesized bromo-oxazoline into a PHOX ligand featuring a di(tert-butyl)phosphine group, known for its steric bulk and electron-donating properties.
Rationale: The oxazoline group is a powerful directed metalation group. In the presence of a strong organolithium base like n-butyllithium, a proton ortho to the oxazoline is selectively abstracted, forming an aryllithium species. This nucleophilic intermediate is then "quenched" by adding chlorodi(tert-butyl)phosphine. The extreme reactivity of organolithium reagents necessitates strict anhydrous conditions and low temperatures to prevent side reactions.
Materials:
(S)-2-(2'-Bromophenyl)-4-methyl-4-phenyl-4,5-dihydrooxazoline (from Part 2)
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
Chlorodi(tert-butyl)phosphine (tBu₂PCl)
Tetrahydrofuran (THF), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Diethyl ether or DCM
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Synthetic Pathway Diagram:
Caption: Key steps in the synthesis of PHOX ligands.
Step-by-Step Procedure:
Setup: In a flame-dried, multi-neck flask under an inert atmosphere (N₂ or Ar), dissolve the bromo-oxazoline intermediate (1.0 eq) in anhydrous THF.
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.
Phosphination: While maintaining the temperature at -78 °C, slowly add chlorodi(tert-butyl)phosphine (1.1 eq) dropwise.
Warm-up & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Workup and Purification: Dilute the mixture with diethyl ether or DCM and transfer to a separatory funnel. Separate the layers and extract the aqueous phase. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by chromatography on silica gel (often deactivated with triethylamine) or by crystallization to yield the pure PHOX ligand.
Trustworthiness and Critical Parameters: This protocol's success is highly dependent on technique.
Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Water will instantly quench the organolithium species.
Inert Atmosphere: Oxygen will react with the aryllithium intermediate and oxidize the final phosphine product. A robust nitrogen or argon atmosphere is mandatory.
Temperature Control: The lithiation is performed at -78 °C to prevent unwanted side reactions and decomposition of the aryllithium intermediate.
Data Presentation: Performance in Asymmetric Catalysis
Ligands derived from chiral amino alcohols are potent catalysts for a range of transformations. One classic benchmark reaction is the enantioselective addition of diethylzinc to aldehydes.[11] The table below summarizes representative results for this class of reaction, demonstrating the high efficacy of ligands derived from amino alcohol scaffolds.
Note: The specific ligand structures in the references may vary but are based on the core principle of using a chiral amino-functionalized backbone to induce asymmetry.
Conclusion
(S)-2-Amino-2-phenyl-1-propanol serves as an exemplary chiral precursor for the synthesis of robust and highly effective ligands for asymmetric catalysis. Its inherent stereochemistry, coupled with versatile functional groups, allows for the straightforward construction of privileged ligand classes like oxazolines and PHOX systems. The detailed protocols provided herein offer a reliable pathway for researchers to synthesize these valuable tools. By understanding the causality behind each synthetic step and adhering to critical experimental parameters, scientists can confidently develop and deploy powerful catalytic systems for the efficient and stereoselective synthesis of complex chiral molecules.
References
Development of ProPhenol Ligands for the Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-amino Esters - PMC.
OXAZOLINE-CONTAINING LIGANDS Synthesis and Applic
Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis | Request PDF - ResearchGate.
Phosphinooxazolines - Wikipedia. Wikipedia.
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
Chiral Oxazoline Ligands: A Comprehensive Technical Guide for Asymmetric Synthesis - Benchchem. BenchChem.
2-Amino-1-phenyl-1,3-propanediol Derivatives. New Ligands for Asymmetric 1,4-Addition of Organozinc Reagents to Enones | Chemistry Letters | Oxford Academic. Oxford Academic.
Resolution of racemic mixtures using (S)-2-Amino-2-phenyl-1-propanol
Application Note: High-Efficiency Resolution of Racemic Acids using (S)-2-Amino-2-phenyl-1-propanol Executive Summary This technical guide details the protocol for the optical resolution of racemic carboxylic acids using...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Resolution of Racemic Acids using (S)-2-Amino-2-phenyl-1-propanol
Executive Summary
This technical guide details the protocol for the optical resolution of racemic carboxylic acids using (S)-2-Amino-2-phenyl-1-propanol (also referred to as (S)-
-methylphenylglycinol). Unlike its unmethylated analog (phenylglycinol), this resolving agent possesses a quaternary stereocenter at the C2 position. This structural rigidity reduces conformational freedom, often leading to sharper solubility differences between diastereomeric salts and higher success rates in resolving "difficult" racemates where standard amines (e.g., phenylethylamine) fail.
Target Audience: Process Chemists, Crystallography Specialists, and Drug Development Scientists.
The success of this separation relies on the solubility differential (
) between the n-salt (less soluble) and the p-salt (more soluble). The bulky phenyl and methyl groups at the C2 position of (S)-2-Amino-2-phenyl-1-propanol create a "molecular lock," facilitating the formation of dense, high-melting crystal lattices for one diastereomer while hindering the packing of the other.
Pre-Resolution Characterization
Before initiating the wet chemistry, the following parameters of the racemic substrate (Acid) must be established:
Acid pKa: Must be
to ensure stable salt formation with the amine (pKa 9.5).
Solubility Profile: The racemate should be soluble in hot solvents (EtOH, MeOH, iPrOH) but sparingly soluble at ambient temperatures.
Stability: Ensure the acid does not decarboxylate or racemize at reflux temperatures.
Experimental Protocol
Phase 1: The Screening (Micro-Scale)
Objective: Determine the optimal solvent and stoichiometry.
Reagents:
Racemic Acid (100 mg per trial).
(S)-2-Amino-2-phenyl-1-propanol (0.5 to 1.0 molar equivalents).
Dissolution: Place 100 mg of racemic acid in a reaction vial. Add the calculated amount of resolving agent.
Note: Start with 0.5 eq (Method of Half-Quantities). This forces the formation of the less soluble salt with the matching enantiomer, leaving the other enantiomer as a free acid in solution.
Solvent Addition: Add solvent dropwise at reflux (
Extract the liberated amino alcohol with Dichloromethane (DCM).
Concentrate to recover the resolving agent (Recycle rate typically >90%).
Troubleshooting & Optimization
Problem
Root Cause
Corrective Action
"Oiling Out"
Supersaturation is too high or MP of salt is lower than solvent boiling point.
1. Dilute the solution by 20%.2. Seed the solution with a pure crystal (if available).3. Switch to a higher-boiling solvent (e.g., Toluene).
Low Yield (<20%)
Salt is too soluble in the chosen solvent.
1. Use a less polar anti-solvent (e.g., Hexane).2. Cool to -10°C before filtration.
Low ee (<50%)
"Eutectic" formation or inclusion of solvent.
1. Slow down the cooling rate (0.1°C/min).2. Use the "Double-Resolving Agent" method (add a small amount of an achiral amine).
References
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
Faigl, F., et al. (2018). "Separation of Enantiomers by Crystallization." Topics in Current Chemistry. Link
Saigo, K., et al. (1982). "Optical Resolution of
-Methylbenzylamine and Phenylglycine." Bulletin of the Chemical Society of Japan. (Demonstrates the efficacy of phenylglycinol derivatives). Link
PubChem Compound Summary. (2024). "2-Amino-2-phenylpropan-1-ol."[1][8][9] National Library of Medicine. Link
Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates (Dutch Resolution)." Angewandte Chemie International Edition. (Strategy for screening resolving agents). Link
Disclaimer: This protocol involves the use of hazardous chemicals. Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.
Application Note: (S)-2-Amino-2-phenyl-1-propanol in Asymmetric Catalysis
Part 1: Introduction & Strategic Value The Quaternary Advantage (S)-2-Amino-2-phenyl-1-propanol (also known as (S)- -methylphenylglycinol) represents a distinct class of chiral amino alcohols characterized by a quaternar...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Strategic Value
The Quaternary Advantage
(S)-2-Amino-2-phenyl-1-propanol (also known as (S)-
-methylphenylglycinol) represents a distinct class of chiral amino alcohols characterized by a quaternary carbon at the stereogenic center. Unlike its widely used analogue (S)-phenylglycinol, this compound possesses a methyl group in place of the benzylic proton.
This structural modification confers two critical advantages in organic synthesis:
Prevention of Racemization: The absence of a proton at the chiral center (C4 in the resulting oxazoline) renders the stereocenter chemically inert to base-mediated deprotonation. This allows the use of these ligands in highly basic environments where standard oxazolines would racemize.
The Thorpe-Ingold Effect: The gem-disubstitution (methyl/phenyl) imposes severe conformational restrictions, forcing the phenyl group into a specific orientation to minimize steric clash. This "locking" effect significantly enhances enantioselectivity in metal-catalyzed reactions.
Core Applications
C2-Symmetric Bis(oxazoline) (BOX) Ligands: For Cu(II), Zn(II), and Fe(III) catalyzed asymmetric cyclopropanation, aziridination, and Diels-Alder reactions.
Resolution Agents: Due to the steric bulk, it forms highly crystalline diastereomeric salts with racemic acids.
Part 2: Experimental Protocols
Protocol A: Synthesis of C2-Symmetric (S)-Ph-Box Ligand
Objective: Synthesis of 2,2'-isopropylidenebis[(4S)-4-methyl-4-phenyl-2-oxazoline] using the Zinc Chloride method.
Rationale: The direct condensation of nitriles with amino alcohols catalyzed by ZnCl
avoids the moisture-sensitive imidate intermediate pathway, offering a robust one-pot procedure.
Solvation: Add Chlorobenzene (50 mL). The amino alcohol may not dissolve completely at room temperature.
Reflux: Heat the mixture to reflux (approx. 135°C). Ammonia gas evolution will be observed.[1] Maintain reflux for 24–36 hours until ammonia evolution ceases.
Checkpoint: Monitor by TLC (SiO
, 5% MeOH/DCM). The amino alcohol spot (polar) should disappear, replaced by the less polar bis(oxazoline).
Objective: Use the synthesized ligand for the enantioselective cyclopropanation of styrene with ethyl diazoacetate (EDA).
Materials
Cu(OTf)
: 0.05 mmol
(S)-Ph-Box Ligand (from Protocol A): 0.06 mmol
Styrene: 5.0 mmol
Ethyl Diazoacetate (EDA): 1.0 mmol (limiting reagent to prevent dimerization)
Dichloromethane (anhydrous): 5 mL
Step-by-Step Methodology
Catalyst Formation: In a flame-dried Schlenk tube under Argon, combine Cu(OTf)
(18 mg) and the Chiral Ligand (22 mg). Add anhydrous DCM (2 mL) and stir for 1 hour at room temperature. The solution should turn a deep blue/green, indicating complexation.
Substrate Addition: Add Styrene (0.57 mL, 5 equiv) to the catalyst solution.
Reaction:
Cool the mixture to 0°C (or -78°C for higher ee, though slower rate).
Add EDA (1.0 mmol) dissolved in DCM (1 mL) slowly via syringe pump over 4 hours. Slow addition is critical to favor cyclopropanation over carbene dimerization.
Quench & Analysis:
Filter the mixture through a short plug of silica gel to remove the copper catalyst.
Analyze the filtrate by GC or HPLC (Chiralcel OD-H column) to determine Diastereomeric Ratio (trans/cis) and Enantiomeric Excess (ee).
Performance Targets:
Yield: >80%
Trans/Cis Ratio: >70:30
Enantiomeric Excess: >90% (trans isomer)
Part 3: Mechanism & Visualization
Synthesis & Catalytic Cycle
The following diagram illustrates the conversion of the amino alcohol to the ligand and its subsequent role in the catalytic cycle.
Figure 1: Workflow for the synthesis of the quaternary Box ligand and its application in copper-catalyzed cyclopropanation.
Comparative Data: Quaternary vs. Tertiary Amino Alcohols
Feature
(S)-Phenylglycinol Derived
(S)-2-Amino-2-phenyl-1-propanol Derived
C4 Substituents
H, Ph
Me, Ph (Gem-disubstituted)
Base Stability
Low (Racemizes via deprotonation)
High (No acidic proton)
Conformation
Flexible
Rigid (Thorpe-Ingold Effect)
Primary Use
Standard Auxiliaries
Harsh Conditions / High Selectivity
Cost
Low
Moderate/High
Part 4: References
Synthesis of Gem-Disubstituted Bis(oxazolines):
Garg, N. K., Sarpong, R., & Stoltz, B. M. (2002). The First Enantioselective Total Synthesis of Dragmacidin D. Journal of the American Chemical Society, 124(44), 13179–13184. Link
Note: Describes the use of quaternary amino alcohols to generate rigid ligands.
General Protocol for ZnCl2-Mediated Box Synthesis:
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed enantioselective reactions.[5][6][7][8] Journal of the American Chemical Society, 113(2), 726–728. Link
Mechanistic Insight on Gem-Dimethyl Effect in Oxazolines:
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link
Compound Data (Grounding):
Sigma-Aldrich Product 90642-81-2. (S)-2-Amino-2-phenyl-1-propanol. Link
Technical Application Note: Catalytic Applications of Metal Complexes with (S)-2-Amino-2-phenyl-1-propanol
Here is a detailed Technical Application Note and Protocol guide for the catalytic applications of metal complexes derived from (S)-2-Amino-2-phenyl-1-propanol . Executive Summary (S)-2-Amino-2-phenyl-1-propanol (also kn...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Technical Application Note and Protocol guide for the catalytic applications of metal complexes derived from (S)-2-Amino-2-phenyl-1-propanol .
Executive Summary
(S)-2-Amino-2-phenyl-1-propanol (also known as (S)-
-methylphenylglycinol) represents a distinct class of chiral 1,2-amino alcohols characterized by a quaternary stereocenter at the -position. Unlike its des-methyl analog (phenylglycinol), the presence of the geminal methyl and phenyl groups restricts conformational rotation (Thorpe-Ingold effect), often resulting in enhanced enantioselectivity and catalyst stability in asymmetric transformations.
This guide details the protocols for utilizing this ligand in two primary catalytic domains:
Zinc-Mediated Asymmetric Alkylation: Enantioselective addition of diethylzinc to aldehydes.[1][2]
Boron-Mediated Asymmetric Reduction: In situ generation of oxazaborolidines for ketone reduction.[1][3]
Ligand Synthesis Precursor: Use as a chiral scaffold for Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands.
Chemical Profile & Handling
CAS Number: 90642-81-2
Molecular Formula: C
HNO
Molecular Weight: 151.21 g/mol
Storage: 2–8°C, Hygroscopic. Store under Argon.[1]
Application I: Asymmetric Addition of Diethylzinc to Aldehydes[2][4][5][6]
Mechanistic Insight
The reaction proceeds via a Noyori-type mechanism .[1] The amino alcohol reacts with dialkylzinc to form a dimeric zinc alkoxide complex.[1] This complex acts as a Lewis acid to activate the aldehyde while simultaneously orienting the alkyl group transfer via a defined chiral pocket.[1] The quaternary center of (S)-2-Amino-2-phenyl-1-propanol minimizes the formation of non-productive aggregates, often leading to higher turnover frequencies (TOF) compared to simple phenylglycinol.
Experimental Protocol
Objective: Enantioselective synthesis of (S)-1-phenyl-1-propanol from benzaldehyde.
If low, ensure EtZn quality (titrate if necessary).
Enantioselectivity (% ee)
90–98% (S)
Lower ee often indicates moisture contamination.[1] Ensure strict anhydrous conditions.
Reaction Time
12–18 h
Accelerate by increasing ligand loading to 5 mol%.
Application II: In Situ Oxazaborolidine Reduction
Mechanistic Insight
While proline-based catalysts (CBS) are standard, 1,2-amino alcohols with quaternary centers form highly rigid oxazaborolidines upon reaction with borane.[1] The "gem-dimethyl" effect (in this case, methyl/phenyl) stabilizes the ring, preventing ring opening and enhancing the hydride transfer stereocontrol.[1]
Experimental Protocol
Objective: Asymmetric reduction of Acetophenone to (R)-1-phenylethanol.
Step-by-Step Procedure
Catalyst Generation:
In a dry flask under Argon, dissolve (S)-2-Amino-2-phenyl-1-propanol (10 mol%) in anhydrous THF.
Add Borane-THF complex (1.0 M, 2.2 eq relative to ketone) dropwise.[1]
Heat to reflux for 1 hour to drive off hydrogen and form the active oxazaborolidine species.[1]
The following diagram illustrates the transition state assembly and the catalytic cycle for the diethylzinc addition.
Caption: Figure 1. Catalytic cycle for the asymmetric alkylation of aldehydes using Zinc-Amino Alcohol complexes.
Ligand Transformation Workflow
This diagram details how the amino alcohol serves as a precursor for advanced ligands (Oxazolines).[1]
Caption: Figure 2. Divergent utility: Direct catalysis vs. precursor for Oxazoline (BOX/PyBOX) ligand synthesis.
References
Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition, 30(1), 49-69.[1]
Kawanami, Y., et al. (2003).[1][5] Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane.[1][3][5] Tetrahedron, 59(42), 8411-8414.[1]
Corey, E. J., & Helal, C. J. (1998).[1] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1] Angewandte Chemie International Edition, 37(15), 1986-2012.[1]
Desimoni, G., et al. (2006).[1] Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis.[1] Chemical Reviews, 106(9), 3561–3651.[1]
BenchChem. (2025).[1] A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis.
Status: Operational | Tier: Advanced Chemical Synthesis Support[1]
Critical Disambiguation & Reagent Profile
⚠️ STOP & VERIFY: Before proceeding, confirm the structural identity of your starting material. This is the most common source of experimental failure.
Reagent Name
Structure Description
Key Feature
Common Confusion
(S)-2-Amino-2-phenyl-1-propanol
Quaternary Carbon (Amino, Phenyl, Methyl, and CH2OH on same center).[1]
-methyl group in your reagent exerts the Thorpe-Ingold Effect (Gem-dimethyl effect) .[1] This pre-organizes the molecule, significantly accelerating cyclization rates (e.g., into oxazolines) compared to Phenylglycinol, but also increases steric hindrance during initial coupling.
Application: Synthesis of BOX (Bis-oxazoline) or PHOX (Phosphinooxazoline) ligands.[1]
Common Failure Modes & Solutions
Issue A: Low Yield During Amide Coupling (Pre-Cyclization)
Symptom: Starting material remains unreacted; formation of bulky active esters but no amide bond.
Root Cause: The quaternary center creates significant steric hindrance around the amine. Standard coupling agents (DCC/HOBt) may be too slow, leading to active ester hydrolysis before amine attack.
Solution: Switch to high-reactivity coupling agents or acid chlorides.[1]
Protocol Adjustment: Use EDC/HOAt or HATU with DIPEA.[1]
Alternative: Convert the carboxylic acid to an acid chloride (SOCl2/DMF cat.) first, then react with the amino alcohol in DCM/Et3N at 0°C
RT.
Issue B: Incomplete Cyclization to Oxazoline
Symptom: NMR shows a mixture of amide (open chain) and oxazoline (closed ring).
Root Cause: Water is not being removed effectively.[1] The equilibrium constant for oxazoline formation requires driving force.[1]
Solution: Chemical dehydration is superior to thermal dehydration for this sterically crowded substrate.[1]
Recommended Reagent:DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor at -78°C
Alternative (Scale-up): Mesylation of the alcohol (MsCl/Et3N) followed by basic reflux (NaOH/MeOH) or treatment with Burgess Reagent .
Issue C: Ring Opening During Workup
Symptom: Product disappears on silica gel or after acidic wash.[1]
Root Cause: Oxazolines derived from this alcohol are acid-sensitive.[1] Silica gel is slightly acidic.[1]
Solution:
Pre-treat silica gel with 1-2% Triethylamine (Et3N) in hexanes before loading the column.[1]
Avoid HCl washes during extraction.[1] Use saturated NH4Cl or simply water.[1]
Visual Troubleshooting Workflow
Figure 1: Decision tree for diagnosing failures in the conversion of (S)-2-Amino-2-phenyl-1-propanol to chiral oxazolines.
Troubleshooting Module: Asymmetric Catalysis
Application: Lewis Acid Catalysis (Cu-BOX, Zn-BOX) or Borane Reduction.[1]
FAQ: Why is my enantioselectivity (ee) lower than reported?
Variable
Diagnosis
Corrective Action
Moisture
The free hydroxyl group (if used as ligand) or the oxazoline nitrogen is protonated by water, killing chirality transfer.[1]
Dry ligand under high vacuum (0.1 mmHg) for 2h at 50°C. Use 4Å molecular sieves in the reaction vessel.
Metal Loading
Non-linear effects are common.[1] Aggregation of the catalyst can lower ee.
Check the relationship between catalyst mol% and ee. If ee drops at higher concentrations, aggregates are forming. Dilute the reaction.
Temperature
The "Quaternary Effect" requires specific temperatures.[1]
Unlike Phenylglycinol (often -78°C), the extra methyl group adds rigidity. You may need to run at -40°C to -20°C rather than -78°C to allow turnover, or conversely, the rigidity might allow higher temp stability.[1]
Counter-Ion
Weakly coordinating anions are essential for cationic complexes (e.g., Cu(OTf)2 vs CuCl2).
Switch to Cu(SbF6)2 or Cu(OTf)2 .[1] Chloride ions bridge copper centers, destroying the chiral pocket.
Recovery & Regeneration Protocol
Economic Context: This chiral auxiliary is significantly more expensive than simple amino acids.[1] Recovery is essential for process viability.[1]
Standard Recovery Workflow (Post-Reaction)
Scenario: You have used the auxiliary as a removable directing group (e.g., in alkylation of amides).
Hydrolysis:
Dissolve the crude reaction mixture in a mixture of Dioxane:3N H2SO4 (1:1) .
Reflux for 3–6 hours.[1] Note: The quaternary center makes the amide bond sterically hindered, requiring stronger acid/heat than standard peptides.
Extract the acidic aqueous layer with Ethyl Acetate (3x). The chiral auxiliary remains in the aqueous phase as the ammonium salt. The target chiral acid product is in the organic layer.
Regeneration:
Basify the aqueous layer to pH 10–12 using 4M NaOH.[1]
Extract with Dichloromethane (DCM) (3x).[1] Note: Do not use Ether; the amino alcohol is moderately polar and extracts better into DCM.
Methylene (CH2-OH): AB quartet or two doublets around
3.5 - 3.8 ppm (Diastereotopic protons due to the chiral center).[1]
Optical Rotation:
Standard:
(c=1, EtOH) for the (S)-enantiomer (Verify against specific CoA as salt forms vary).[1]
References
Synthesis of Chiral Oxazolines
Garg, P., et al. (2014).[2] Copper-Catalyzed Synthesis of 2-Substituted Oxazolines. Journal of Organic Chemistry.
Thorpe-Ingold Effect in Cyclization
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans.
General Amino Alcohol Ligand Applications
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
Recovery Methodologies
Evans, D. A., et al. (1982). Chiral enolates in asymmetric synthesis. Journal of the American Chemical Society.
(Note: While focusing on oxazolidinones, the hydrolytic recovery principles described here apply to the amino alcohol recovery).
Common side reactions and byproducts with (S)-2-Amino-2-phenyl-1-propanol
Technical Support Center: (S)-2-Amino-2-phenyl-1-propanol Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (S)-2-Amino-2-phenyl-1-propanol. This document is designed for resear...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (S)-2-Amino-2-phenyl-1-propanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (S)-2-Amino-2-phenyl-1-propanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation associated with the synthesis, purification, and handling of this chiral amino alcohol. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems encountered during the experimental workflow.
Question 1: My synthesis of (S)-2-Amino-2-phenyl-1-propanol is resulting in low yields and a complex mixture of unidentified products. What are the most probable side reactions?
Answer:
Low yields and product mixtures when synthesizing tertiary amino alcohols like (S)-2-Amino-2-phenyl-1-propanol often stem from the choice of starting materials and reaction conditions, particularly during reduction steps. While many routes are possible, a common strategy involves the reduction of a precursor like a nitro alcohol or an amino ketone.
Common Side Reactions & Byproducts:
Incomplete Reduction: If synthesizing from a precursor containing a carbonyl or nitro group, the reduction may halt at an intermediate stage. For instance, the reduction of a nitro group to an amine is a multi-step process, and incomplete reaction can leave hydroxylamine or nitroso intermediates. Similarly, reducing a ketone can yield a secondary alcohol without the desired amination.[1]
Over-reduction or Hydrogenolysis: The benzylic alcohol moiety is susceptible to hydrogenolysis (cleavage of the C-OH bond) under harsh catalytic hydrogenation conditions (e.g., high pressure, high temperature, aggressive catalyst like Pd/C with strong acid). This would lead to the formation of (S)-2-amino-2-phenylpropane.
Elimination Reactions: Under acidic or basic conditions, particularly with heat, the hydroxyl group can be eliminated to form an enamine or an allylic amine, which may subsequently polymerize or react further.
Self-Condensation of Precursors: If using an amino ketone precursor, such as 2-amino-2-phenyl-1-propanone, it is known to be unstable as a free base and can undergo self-condensation to form undesired dimeric byproducts like dihydropyrazines.[2]
Troubleshooting Workflow:
Below is a logical workflow to diagnose and resolve issues related to low synthesis yield.
Caption: A step-by-step workflow for diagnosing poor synthesis recovery.
Question 2: My final product shows a persistent impurity that is difficult to remove by standard chromatography. Could it be a stereoisomer?
Answer:
This is a common and important issue in chiral synthesis. For (S)-2-Amino-2-phenyl-1-propanol, which has one chiral center at the C2 position, the primary stereoisomeric impurity would be its enantiomer, (R)-2-Amino-2-phenyl-1-propanol.
Unlike diastereomers, which have different physical properties and can often be separated by standard techniques like silica gel chromatography, enantiomers have identical physical properties in a non-chiral environment.[2] Therefore, they will co-elute on standard chromatographic columns.
Origin of Enantiomeric Impurities:
Non-Stereospecific Synthesis: If the synthetic route does not employ a chiral catalyst, reagent, or substrate, the product will be a racemic mixture (a 50:50 mix of R and S enantiomers).
Racemization: The stereocenter, being adjacent to a phenyl group (benzylic position), can be susceptible to racemization under harsh conditions (e.g., strong acid or base, high heat), especially if any reaction intermediate involves the formation of a carbocation or carbanion at that center.
Troubleshooting Protocol: Detection and Separation of Enantiomers
Detection:
Technique: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for separating and quantifying enantiomers.
Columns: Utilize a chiral stationary phase (CSP). Common phases are based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD).
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol. The exact ratio will need to be optimized.
Procedure:
Dissolve a small sample of your product in the mobile phase.
Prepare a standard of the racemic compound if available.
Inject the racemate to determine the retention times for the R and S enantiomers.
Inject your sample to determine the enantiomeric excess (e.e.).
Resolution (Separation):
Preparative Chiral HPLC: If the impurity level is low, this is the most direct method for obtaining a highly pure sample, though it can be costly.
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form two diastereomeric salts.[3] These salts have different solubilities and can be separated by fractional crystallization.
Dissolve the impure amine in a suitable solvent (e.g., methanol, ethanol).
Add a solution of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid).
Allow the mixture to cool slowly to promote crystallization of the less soluble diastereomeric salt.
Filter the crystals and wash with a cold solvent.
Liberate the free amine from the purified salt by treatment with a base (e.g., NaOH) and extraction.
FAQs: Stability and Analysis
Question 3: My purified (S)-2-Amino-2-phenyl-1-propanol appears to be degrading over time, even when stored. What are the likely degradation pathways?
Answer:
Amino alcohols can be susceptible to oxidative and thermal degradation. The presence of a primary amine, a benzylic alcohol, and a tertiary carbon attached to a phenyl group creates several potential points of reactivity.
Oxidative Degradation: Exposure to air (oxygen) is a primary concern. The primary amine can be oxidized to form various products. While specific studies on this molecule are limited, data from the analogous compound 2-amino-2-methyl-1-propanol (AMP) show that degradation can yield imines, aldehydes, and other fragmentation products.[4][5] The benzylic position is also prone to oxidation.
Reaction with Carbon Dioxide: Like other primary amines, it can react with CO₂ from the air to form a carbamate salt. This is typically a reversible process but can appear as an impurity in analyses.
Thermal Degradation: High temperatures can promote elimination reactions, as mentioned in the synthesis troubleshooting section, leading to the formation of unsaturated byproducts.
Hypothetical Oxidative Degradation Pathway:
Caption: Potential oxidative degradation pathway of the title compound.
Storage Recommendations:
To minimize degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed container, protected from light, and at a low temperature (2-8°C is recommended).[6]
Question 4: What are the best analytical methods for routine purity checks and impurity identification?
Answer:
A multi-technique approach is recommended for comprehensive analysis.
Technique
Purpose
Key Information Provided
LC-MS
Primary tool for purity assessment and impurity identification.
Provides retention time, molecular weight of the parent compound, and molecular weights of byproducts. Fragmentation patterns can help elucidate impurity structures.
GC-MS
Useful for volatile impurities.
Often requires derivatization of the polar amine and alcohol groups to improve volatility and peak shape.[7] Can provide excellent separation and library-matchable fragmentation patterns.
¹H and ¹³C NMR
Structural confirmation and identification of major impurities.
Confirms the structure of the desired product. Can identify and quantify impurities if they are present at >1% levels and have unique signals.
Chiral HPLC
Enantiomeric purity assessment.
Quantifies the ratio of the (S) to (R) enantiomer, providing the enantiomeric excess (e.e.).
FT-IR
Functional group confirmation.
Confirms the presence of key functional groups (O-H, N-H, aromatic C-H). Less useful for identifying minor impurities.
Recommended Protocol: Initial Purity Assessment
NMR Analysis: Obtain ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the bulk structure is correct.
LC-MS Analysis:
Column: Use a reverse-phase C18 column.
Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid is crucial. The acidic modifier protonates the amine, leading to better peak shape and preventing interaction with silanol groups on the column.
Detection: Use both UV (at ~254 nm for the phenyl ring) and Mass Spectrometry (ESI+ mode) detectors.
Chiral HPLC: If enantiomeric purity is critical, perform chiral HPLC analysis as described in the previous section.
By combining these methods, you can build a comprehensive profile of your sample, ensuring both its identity and purity for downstream applications.
References
Google Patents. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. US3028429A.
Espacenet. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. EP1142864A1. [Link]
Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(34), 7502–7519. [Link]
Al-Qahtani, A. H., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 21. [Link]
Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506–509. [Link]
ResearchGate. (2015). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. [Link]
Google Patents. (2008). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. US7414153B2.
Rasayan Journal of Chemistry. (2019). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]
Semantic Scholar. (2013). Degradation of Aqueous 2-Amino-2-methyl-1-propanol for Carbon Dioxide Capture. [Link]
Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-DAIB. [Link]
SSRN. (2021). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. [Link]
ACS Publications. (1947). SYNTHESIS OF 2-AMINO-1-PHENYL-1-PROPANOL AND ITS METHYLATED DERIVATIVES1. [Link]
Scribd. Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'. [Link]
Google Patents. (1999). 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same. US5962737A.
Purification techniques for (S)-2-Amino-2-phenyl-1-propanol reaction products
Technical Support Center: Purification of (S)-2-Amino-2-phenyl-1-propanol Topic: . Target Audience: Synthetic Chemists, Process Development Scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of (S)-2-Amino-2-phenyl-1-propanol
Topic: .
Target Audience: Synthetic Chemists, Process Development Scientists.
Molecule Identifier: (S)-2-Amino-2-phenylpropan-1-ol (Also known as L-
-methylphenylglycinol).
CAS Registry Number: 90642-81-2 (generic/racemic), specific stereoisomer variants may vary.
Executive Summary
(S)-2-Amino-2-phenyl-1-propanol is a sterically hindered, quaternary chiral amino alcohol. Unlike simple phenylalaninol, the quaternary center at the
-position creates unique challenges in purification, particularly regarding steric hindrance during salt formation and increased lipophilicity.
This guide prioritizes crystallization of the hydrochloride salt as the gold standard for achieving >99% chemical and optical purity, as the free base is often an oil or low-melting solid prone to oxidation.
Module 1: Isolation via pH-Swing Extraction
Context: The initial isolation from reaction mixtures (typically reduction of
-methylphenylalanine or hydrolysis of hydantoins) requires exploiting the amphoteric nature of the amino alcohol.
The Protocol:
Quench & Acidification:
Cool reaction mixture to 0°C.
Carefully quench reductant (e.g., LiAlH4 or NaBH4) with minimal water/NaOH sequence.
Adjust pH to < 2.0 using 6M HCl.
Why: This protonates the amine (
), forcing it into the aqueous phase while leaving neutral organic impurities (unreacted esters, hydantoins) in the organic phase.
Organic Wash (Impurity Removal):
Wash the acidic aqueous layer with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (
vol).
Discard the organic layer.
Basification & Extraction (Product Recovery):
Adjust the aqueous phase pH to > 12.0 using 50% NaOH.
Critical: The solution must be strongly basic to suppress the solubility of the amino alcohol in water.
Extract immediately with DCM or Chloroform (
vol).
Note: Avoid Ethyl Acetate if the solution is hot or prolonged storage is expected, as amino alcohols can undergo N-acylation with ester solvents.
Drying:
Dry combined organics over anhydrous
(Sodium Sulfate).[1][2][3] Avoid if the product is sensitive to Lewis acids, though usually safe here.
Visualization: Extraction Workflow
Caption: Logical flow for pH-swing extraction to isolate the free amine from neutral byproducts.
Module 2: Purification via Salt Formation & Recrystallization
Context: The free base of (S)-2-Amino-2-phenyl-1-propanol is prone to "oiling out" and is difficult to crystallize directly. Conversion to the Hydrochloride (HCl) salt is the most robust method for purification.
The Protocol:
Salt Formation:
Dissolve the crude free base oil in dry Ethanol (EtOH) or Methanol (MeOH) (approx. 5 mL/g).
Add 1.1 equivalents of HCl in Dioxane (4M) or Ethanolic HCl dropwise.
Observation: A white precipitate should begin to form.[1] If not, add Diethyl Ether (
) as an anti-solvent until turbidity appears.
Recrystallization Systems:
Select the system based on impurity profile:
Solvent System
Ratio (v/v)
Target Impurity
Procedure
Isopropanol (IPA)
100%
General Purity
Dissolve at reflux; cool slowly to 4°C.
EtOH / Et₂O
1:3
Color/Oils
Dissolve in min. hot EtOH; add Et₂O until cloudy; cool.
MeOH / Water
9:1
Inorganic Salts
Good for removing NaCl/Boron salts trapped in the matrix.
Optical Enrichment:
If the Enantiomeric Excess (ee) is < 98%, recrystallize the HCl salt from IPA . The racemate is typically more soluble, leaving the pure enantiomer in the crystal lattice (verify this specific behavior for your derivative via DSC if possible, but this is standard for phenylglycinol analogs).
Visualization: Crystallization Decision Tree
Caption: Decision logic for choosing between free base and salt crystallization pathways.
Module 3: Troubleshooting & FAQs
Q1: The product is "oiling out" during recrystallization. What is happening?
Cause: The temperature dropped too quickly, or the solvent polarity is too high for the lipophilic phenyl/methyl groups.
Fix:
Reheat the mixture until clear.
Add a "seed crystal" of pure product (if available) at 5-10°C below the boiling point.
Stir slowly (100 RPM). High shear can force oiling.
Add the anti-solvent (e.g., Heptane or Ether) extremely slowly via syringe pump or dropping funnel.
Q2: My yield is low (< 50%) after extraction. Where is the product?
Cause: Amino alcohols are water-soluble. If the aqueous layer wasn't basic enough (pH < 12) or if the volume of water was too high, the partition coefficient (
) favors the water.
Fix:
Saturate the aqueous layer with NaCl (Brine) to "salt out" the organic amine.
Perform a "Continuous Extraction" with DCM for 12-24 hours.
Verify pH is >12 using a calibrated probe, not just paper (which can be bleached by oxidants).
Q3: How do I remove Boron impurities (from NaBH4 reduction)?
Diagnosis: The product burns with a green flame or shows broad NMR peaks.
Fix: Treat the crude amino alcohol with Methanol and evaporate repeatedly (
). This forms volatile Trimethyl Borate (), which is removed in vacuo.
Q4: Can I use this product for Oxazoline synthesis if it contains water?
Answer: No. Water will hydrolyze the imidate intermediate.
Protocol: Azeotrope the amino alcohol with Toluene (
) before use. The free base should be stored under Argon.
References
Synthesis and Reduction Protocols
Hwang, S. H., Blaskovich, M. A., & Kim, H. O. (2008).[4] "A Convenient Reduction of
-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2, 109.[4] Link
Purification of Phenylpropanolamine Derivatives
Google Patents. (2001). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Link
General Recrystallization Strategies
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Link
Boron Removal Technique
Org.[1][2][3][4][5] Synth. 1985, 63, 136.[1] "Reduction of
-Amino Acids: L-Valinol". (Standard protocol for borate removal via MeOH co-evaporation). Link
Overcoming low yields in (S)-2-Amino-2-phenyl-1-propanol mediated reactions
Technical Support Center: Optimizing (S)-2-Amino-2-phenyl-1-propanol Mediated Reactions Introduction: The Steric Paradox You are likely using (S)-2-Amino-2-phenyl-1-propanol (often referred to as -methyl-phenylglycinol)...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing (S)-2-Amino-2-phenyl-1-propanol Mediated Reactions
Introduction: The Steric Paradox
You are likely using (S)-2-Amino-2-phenyl-1-propanol (often referred to as
-methyl-phenylglycinol) to synthesize quaternary stereocenters or highly constrained chiral auxiliaries.
The Core Problem: The very feature that makes this reagent valuable—the quaternary carbon at the 2-position—is the primary cause of your low yields. Unlike standard phenylglycinol, the additional methyl group creates significant steric hindrance around the nitrogen atom. This retards nucleophilic attack, making standard N-acylation and cyclization protocols (optimized for less hindered amino alcohols) sluggish or ineffective.
This guide addresses the three critical failure points: Cyclization (forming the oxazolidinone), N-Acylation (attaching your substrate), and Recovery (hydrolysis).
Module 1: Diagnostic Flowchart
Before altering chemistry, diagnose the specific stage of yield loss.
Figure 1: Diagnostic logic for isolating the source of yield loss in hindered amino alcohol reactions.
The formation of the oxazolidinone ring is often the first stumbling block. Standard CDI (Carbonyldiimidazole) protocols often stall at the intermediate urea stage due to the steric bulk of the methyl group.
Common Issue: Reaction stops at 50-60% conversion; product contaminated with urea intermediate.
Parameter
Standard Protocol (Avoid)
Optimized Protocol (Recommended)
Why?
Reagent
CDI (1.1 equiv)
Triphosgene (0.4 equiv) or Diethyl Carbonate
CDI is often too bulky and reversible. Triphosgene is irreversible and more reactive.
Base
TEA or DIPEA
DMAP (cat.) + K₂CO₃
DMAP acts as a nucleophilic catalyst to transfer the carbonyl unit to the hindered amine.
Solvent
DCM or THF (Reflux)
Toluene (110°C) or Xylenes
Higher temperatures are required to overcome the activation energy barrier of the quaternary center closure.
Concentration
0.1 M
0.5 M - 1.0 M
High concentration favors intramolecular cyclization over intermolecular polymerization.
FAQ: Cyclization
Q: I see a new spot on TLC that isn't product or starting material. What is it?A: It is likely the isocyanate intermediate or the uncyclized carbamate . If using diethyl carbonate, you may have formed the linear carbamate but failed to close the ring. Fix: Add a catalytic amount of NaOEt or increasing temperature to force ring closure.
Once you have the auxiliary, attaching your substrate (e.g., Propionyl chloride) is difficult because the nitrogen is flanked by a phenyl ring and a methyl group.
Protocol: Lithiated Acylation (The "Gold Standard" for Hindered Auxiliaries)
Do not rely on standard Schotten-Baumann conditions (NaOH/Schloride).
Dissolve the oxazolidinone in dry THF under
.
Cool to -78°C.
Add n-BuLi (1.05 equiv). Critical: Deprotonation must be complete before adding the electrophile.
Stir for 30 mins. The lithium enolate is less aggregated and more reactive.
Add Acid Chloride (1.1 equiv) slowly.
Warm to 0°C slowly.
Why this works: The N-H proton on the hindered auxiliary is less acidic and kinetically harder to remove. Using n-BuLi ensures quantitative deprotonation, creating a "naked" anion that is sufficiently nucleophilic to attack the acid chloride despite the steric wall.
Module 4: Workup & Purification (The "Invisible" Loss)
Amino alcohols and their small-molecule derivatives are often amphiphilic. Significant yield is lost to the aqueous layer during extraction.
The "Salting Out" Protocol:
Do not use simple water/brine washes if your product is the free amino alcohol.
Saturate the aqueous layer with solid NaCl until undissolved salt remains.
Extraction Solvent: Switch from pure Ethyl Acetate to 9:1 CHCl₃:Isopropanol or n-Butanol .
pH Control: If isolating the free amine, ensure aqueous pH is >12. If isolating the oxazolidinone, pH is less critical, but avoid highly basic washes that might hydrolyze the ring.
Optimization of Hindered Chiral Auxiliaries (Myers/Fox context)
Title: "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."
Source:Journal of the American Chemical Society, 1997.
Recrystallization methods for (S)-2-Amino-2-phenyl-1-propanol derivatives
The following technical guide addresses the recrystallization and purification of (S)-2-Amino-2-phenyl-1-propanol (also known as (S)- -methylphenylglycinol) and its common derivatives. Topic: Recrystallization & Purifica...
Critical Note on Nomenclature:
Before proceeding, verify your structure. There is frequent confusion between this target and Phenylpropanolamine (Norephedrine).
) and phenyl group (-Ph) are on the same quaternary carbon (C2). The alcohol is primary (-CHOH).
NOT: 2-Amino-1-phenyl-1-propanol (Norephedrine), where the alcohol is benzylic (secondary).
Why this matters: The quaternary center in your target makes the amine sterically hindered and the crystal lattice energy significantly different from norephedrine, increasing the risk of "oiling out."
Solvent Selection Guide
For the free base and common derivatives (Schiff bases, Oxazolidinones), solubility is dictated by the balance between the hydrophobic phenyl/methyl groups and the hydrophilic amino-alcohol motif.
Standard Recrystallization Solvents
Compound Form
Primary Solvent System
Anti-Solvent
Temperature Range
Notes
Free Base
Toluene
Heptane or Hexane
80°C 0°C
Toluene is excellent for removing non-polar impurities. Slow cooling is essential.[1]
Free Base (Alt)
Ethyl Acetate
Hexanes
Reflux RT
Good for removing polar byproducts.
HCl Salt
Isopropanol (IPA)
Diethyl Ether / MTBE
Boiling 4°C
IPA/MeOH mixtures (9:1) can be used if solubility in pure IPA is too low.
Tartrate Salt
Ethanol (95%)
Water (trace)
Reflux RT
Used primarily for optical resolution.
Oxazolidinone
Ethanol/Water
Water
Reflux 4°C
Common derivative (Evans auxiliary type).
Troubleshooting: "Oiling Out"
Issue: The compound separates as a liquid droplet phase (emulsion) rather than a crystalline solid upon cooling.
Root Cause: The melting point of the solvated impurity/product mix is lower than the solvent's boiling point, or cooling is too rapid (Liquid-Liquid Phase Separation).
Protocol: Recovering from Oiling Out
Re-heat the mixture until the oil redissolves completely.
Add Seed Crystals: If available, add a seed crystal at a temperature just below the saturation point.
Trituration: If no seeds are available, scratch the inner wall of the flask with a glass rod at the air-liquid interface.
Co-Solvent Buffer: Add a small amount (5-10% v/v) of a solvent with intermediate polarity (e.g., THF or Dichloromethane) to bridge the gap between solute and bulk solvent.
Visual Troubleshooting Workflow
Caption: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during amino-alcohol purification.
Optical Resolution & Enantiomeric Purity
If you are synthesizing the (S)-enantiomer from a racemic precursor (e.g., via hydantoin hydrolysis), recrystallization is the primary method for enantiomeric enrichment.
Protocol: Diastereomeric Salt Formation
Dissolution: Dissolve 1.0 eq of racemic 2-amino-2-phenyl-1-propanol in warm Ethanol (95%).
Acid Addition: Add 1.0 eq of (L)-(+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for sharper separation).
Crystallization: Heat to reflux, then allow to cool very slowly over 12 hours. The less soluble diastereomeric salt will crystallize.
Filtration: Filter the solid. This is typically the (S)-Amine/(L)-Acid salt (verify via specific rotation).
Liberation: Suspend the salt in water, basify with 2M NaOH, and extract with Dichloromethane (DCM) to recover the enantiopure free base.
Frequently Asked Questions (FAQs)
Q: My crystals are hygroscopic and turn into a gum on the filter paper. What went wrong?A: Amino alcohols are often hygroscopic.
Fix: Avoid filtering in humid air. Use a nitrogen blanket over the Büchner funnel. Wash with anhydrous cold ether or pentane immediately after filtration to remove high-boiling solvents (like water or toluene) and dry immediately in a vacuum desiccator over P
O.
Q: Can I use water as a solvent?A: Only for the HCl salt. The free base has limited solubility in cold water but may form hydrates that are difficult to dry. For the free base, avoid water unless using it as an anti-solvent in an Ethanol/Water mix.
Q: How do I remove the yellow color from my crude product?A: The yellow color is likely due to oxidation products (imines/quinones).
Fix: Perform a "hot filtration" step.[1][2] Dissolve the compound in boiling solvent, add activated charcoal (1-2% w/w), stir for 10 minutes, and filter through Celite while hot. Then proceed with crystallization.[2][3][4][5]
References
Structure & Identity: PubChem. 2-Amino-2-phenylpropan-1-ol (Compound CID 349733). National Library of Medicine. [Link]
General Recrystallization Methodology: MIT OpenCourseWare. Recrystallization Guide. [Link]
Oiling Out Troubleshooting: Mettler Toledo. Understanding Oiling-Out in Crystallization. [Link]
Resolution of Amino Alcohols: Sullivan, R.H. Resolution of Racemic Aminoisopropanol.
Technical Support Center: (S)-2-Amino-2-phenyl-1-propanol
A Guide to Ensuring Stability and Integrity in Research and Development Welcome to the technical support guide for (S)-2-Amino-2-phenyl-1-propanol. As a key chiral building block in pharmaceutical synthesis, the stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Ensuring Stability and Integrity in Research and Development
Welcome to the technical support guide for (S)-2-Amino-2-phenyl-1-propanol. As a key chiral building block in pharmaceutical synthesis, the stability and purity of this compound are paramount to achieving reproducible and successful experimental outcomes. This guide, structured in a question-and-answer format, addresses common challenges and provides expert-driven solutions for the proper storage, handling, and troubleshooting of this reagent.
Section 1: Fundamental Properties and Optimal Storage
This section covers the essential information required for the safe and effective storage of (S)-2-Amino-2-phenyl-1-propanol.
Q1: What are the core chemical and physical properties of (S)-2-Amino-2-phenyl-1-propanol?
Understanding the fundamental properties is the first step in proper handling. Key data is summarized below.
Q2: What are the manufacturer-recommended storage conditions for (S)-2-Amino-2-phenyl-1-propanol?
Adherence to recommended storage is critical for maintaining the compound's integrity. The optimal conditions are multifaceted and designed to mitigate specific degradation risks.
Condition
Recommendation
Rationale & Causality
Temperature
2–8°C
Reduces the rate of potential degradation reactions.
Atmosphere
Inert (Argon or Nitrogen)
The amine group is susceptible to reaction with atmospheric CO₂ and oxidation.[2][3]
Light Exposure
Keep in a dark place
Protects against potential light-induced degradation.[2]
Container
Tightly sealed original container
Prevents exposure to air and moisture.
Source: Synthesized from multiple supplier recommendations.[2]
Q3: Why is storage under an inert atmosphere so critical for this compound?
The recommendation for an inert atmosphere is based on the chemical reactivity of the amine functional group. Amines are basic and can react with carbon dioxide present in the air to form carbamate salts.[3] This reaction not only consumes the active compound but can also lead to issues with solubility and altered reactivity in subsequent experimental steps. Furthermore, like many organic compounds, it is susceptible to slow oxidation from atmospheric oxygen, which can be accelerated by light or trace metal impurities.
Q4: What materials and chemicals are incompatible with (S)-2-Amino-2-phenyl-1-propanol?
To prevent hazardous reactions and degradation, avoid contact with the following materials:
Strong Oxidizing Agents: Can cause vigorous and exothermic reactions.[2][4]
Strong Acids, Acid Chlorides, Acid Anhydrides: These will react exothermically with the basic amine group.[2][3]
Certain Metals: Propanolamines may attack metals such as aluminum, copper, and zinc, and their alloys.[3] It is advisable to use high-quality glass or inert plastic (e.g., PTFE) labware.
Section 2: Troubleshooting Guide for Stability Issues
This section addresses specific problems that users may encounter, providing diagnostic advice and corrective actions.
Q5: My sample of (S)-2-Amino-2-phenyl-1-propanol has developed a yellow or brownish tint over time. What is the likely cause and is it still usable?
A color change is a common indicator of chemical degradation, most likely due to oxidation. Exposure to air, even for brief periods during handling, can initiate oxidative processes that form colored impurities.
Causality: The amino and benzylic positions are susceptible to oxidation. The formation of imines or other oxidized species can introduce chromophores that absorb visible light, appearing as a yellow or brown discoloration.
Recommended Action:
Assess Purity: The usability of the material depends on the requirements of your experiment. We recommend re-analyzing the purity of the sample via a suitable method (e.g., HPLC, GC-MS, or NMR).
Small-Scale Test: If the purity is only slightly compromised, perform a small-scale trial reaction to determine if the impurity interferes with your desired outcome.
Prevention: For future use, strictly adhere to the handling protocol outlined in Section 3 to minimize atmospheric exposure.
Q6: Analytical testing (HPLC) shows a decrease in purity and the appearance of new peaks. What are the potential degradation pathways?
The appearance of new analytical peaks confirms degradation. While specific degradation pathways for this exact molecule are not extensively published, we can infer likely mechanisms from related amino alcohol compounds, which are known to degrade via oxidation or reaction with CO₂.
Expert Insight: The primary degradation routes involve the molecule's most reactive sites: the amine and the alcohol.
Oxidative Degradation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid. The amine can be oxidized, or the adjacent C-H bond can be targeted, potentially leading to imine formation.
Carbamate Formation: As discussed in Q3, reaction with atmospheric CO₂ leads to the formation of a carbamate salt, which would appear as a different species in many analytical methods.
The diagram below illustrates these potential degradation routes.
Figure 1: Potential degradation pathways for (S)-2-Amino-2-phenyl-1-propanol.
Section 3: Standard Operating Protocols
Following validated protocols for handling and use is essential for preserving the quality of the reagent.
Protocol 1: Recommended Procedure for Handling and Aliquoting
This protocol is designed to minimize atmospheric and moisture exposure.
Objective: To safely transfer (S)-2-Amino-2-phenyl-1-propanol from its primary container into smaller, experiment-sized aliquots while maintaining purity.
Materials:
Source vial of (S)-2-Amino-2-phenyl-1-propanol.
Inert, clean, and dry glass vials with PTFE-lined caps for aliquots.
A source of dry inert gas (Argon or Nitrogen) with a needle adapter.
Glove box or glove bag (recommended). If not available, work quickly in a well-ventilated fume hood.
Equilibration: Allow the main container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold product.
Inert Environment: If available, perform all transfers inside a glove box or glove bag.
Gas Purge: Gently flush the main container with a slow stream of inert gas to create a positive pressure and displace air.
Transfer: Quickly weigh and transfer the desired amount of the compound into the pre-tared aliquot vials.
Aliquot Purge & Seal: Before sealing each new aliquot vial, purge the headspace with inert gas. Seal the vial tightly with its cap.
Secure Storage: Place the newly created aliquots and the main container back into storage at 2–8°C.
Protocol 2: Pre-Use Quality Check
Objective: To quickly assess the quality of the reagent before committing it to a reaction.
Procedure:
Visual Inspection: Check for any significant color change from its original appearance (typically white to off-white). Note any discoloration as described in Q5.
Solubility Test: Dissolve a small, representative sample in a solvent appropriate for your reaction. The solution should be clear and free of particulates. Any cloudiness or insoluble matter may indicate the presence of degradation products (e.g., carbamate salts) or impurities.
Section 4: Advanced FAQs
Q7: I need to use the compound in a solution. How should I prepare and store it?
It is strongly recommended to prepare solutions of (S)-2-Amino-2-phenyl-1-propanol fresh for each use. The stability of the compound in solution is highly dependent on the solvent, concentration, and storage conditions.
Best Practices:
Solvent Choice: Use anhydrous, high-purity solvents. Protic solvents may interact with the amine, while others could contain impurities that accelerate degradation.
Fresh Preparation: Prepare only the amount of solution needed for the immediate experiment.
Short-Term Storage: If temporary storage is unavoidable, keep the solution under an inert atmosphere, protected from light, and at a low temperature (e.g., 2–8°C). However, long-term stability in solution has not been established and should be validated by the end-user if required.
This guide provides a comprehensive framework for maintaining the stability and integrity of (S)-2-Amino-2-phenyl-1-propanol. By understanding its inherent chemical properties and adopting meticulous handling and storage practices, researchers can ensure the reliability and success of their scientific endeavors.
References
SynQuest Laboratories, Inc. (S)-(+)-2-Amino-1,1-diphenyl-1-propanol - Safety Data Sheet. Link
Carl Roth GmbH + Co. KG. Safety Data Sheet: S(+)-2-Amino-1-propanol. Link
Fisher Scientific. SAFETY DATA SHEET - (S)-(+)-2-Amino-1-propanol. Link
Santa Cruz Biotechnology. Amino-2-propanol Safety Data Sheet. Link
Sigma-Aldrich. SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Link
Sigma-Aldrich. SAFETY DATA SHEET - 3-phenyl-1-propanol. Link
CPAchem Ltd. Safety data sheet - 2-Phenyl-2-propanol. Link
Sigma-Aldrich. SAFETY DATA SHEET - 1-Phenyl-2-propanol. Link
Fisher Scientific. SAFETY DATA SHEET - L(-)-2-Amino-3-phenyl-1-propanol. Link
Sigma-Aldrich. (S)-(−)-2-Amino-3-phenyl-1-propanol Product Page. Link
Sigma-Aldrich. 2-Amino-2-phenyl-1-propanol Product Page. Link
Alfa Chemistry. CAS 34405-42-0 2-Amino-2-methyl-1-phenyl-propan-1-ol. Link
BLD Pharm. 90642-81-2|2-Amino-2-phenyl-1-propanol. Link
Nielsen, C. J., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Link
Thermo Scientific Chemicals. L(-)-2-Amino-3-phenyl-1-propanol, 98%. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Current Status: Online
Support Tier: Level 3 (Process Development & Scale-Up)
Ticket ID: SC-AMP-2024-001
Subject: Troubleshooting Guide for Synthesis, Work-up, and Purity Retention[1][2]
Introduction & Structural Verification
User Warning: Before proceeding, verify your target structure.
There is frequent confusion between (S)-2-Amino-2-phenyl-1-propanol (the target, a quaternary amino alcohol derived from
-methylphenylalanine) and its regioisomer (1S,2S)-2-amino-1-phenyl-1-propanol (Norephedrine/Phenylpropanolamine).[1][2]
Target Molecule: Quaternary carbon at C2.[2] Contains a primary alcohol, a primary amine, a phenyl group, and a methyl group all attached to the C2 center.[3]
Key Challenge: The steric bulk of the quaternary center makes the reduction of the precursor amino acid/ester sluggish, requiring vigorous reducing agents that are hazardous at scale.
Module 1: The Reduction Strategy (LiAlH4 vs. Red-Al)
The Issue:
At bench scale (<10g), Lithium Aluminum Hydride (LiAlH
or LAH) pellets are standard. At pilot scale (>1kg), solid LAH charging is a severe safety hazard (dust explosion, pyrophoricity). Furthermore, the stoichiometry required for amino acids (3-4 equivalents of hydride) generates massive amounts of aluminum salts.
Recommendation:
Transition from solid LAH to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LAH solutions (THF) for scale-up.[1][2]
Comparative Analysis Table
Feature
Solid LiAlH (Pellets/Powder)
LiAlH (THF Solution)
Red-Al (Vitride)
Dosing Control
Poor (Solids addition)
Good (Pumpable)
Excellent (Viscous liquid)
Thermal Stability
Low (Decomposes >125°C)
Moderate
High (Stable up to 170°C)
Solubility
Low in hydrocarbons
Good in THF
Soluble in Toluene (Industrial standard)
Quench Safety
Violent H evolution
High H evolution
Moderate/Controlled H evolution
Cost
Low
High
Moderate
Protocol: Red-Al Reduction of (S)--Methylphenylalanine Methyl Ester
Using Red-Al allows higher temperatures, overcoming the steric hindrance of the quaternary center.[1]
Preparation: Dissolve (S)-
-methylphenylalanine methyl ester (1.0 eq) in anhydrous Toluene (5-8 volumes).
Dosing: Cool to 0-5°C. Add Red-Al (3.5 eq, 65% in toluene) dropwise via addition funnel or dosing pump.
Note: The reaction is less exothermic than LAH, but H
gas is evolved. Ensure scrubber capacity matches dosing rate.
Reaction: Allow to warm to Room Temperature (RT), then heat to 40-50°C.
Why? The quaternary center creates steric bulk. Mild heating ensures complete reduction of the intermediate aluminate complex.
Monitoring: HPLC/TLC. Look for the disappearance of the ester and the intermediate aldehyde/imine species.
Module 2: The "Aluminum Nightmare" (Quenching & Work-up)
The Issue:
Upon quenching, aluminum reagents form gelatinous aluminum hydroxide (
) emulsions.[4][5] These trap the product, clog filters, and can take days to separate.
Troubleshooting Decision Tree:
Figure 1: Decision matrix for selecting the appropriate aluminum quench method based on scale and time constraints.
Method A: The Rochelle Salt Quench (Recommended for Scale)
Mechanism:[4][6] Tartrate ions act as bidentate ligands, chelating Aluminum to form water-soluble complexes, breaking the emulsion.
Cool: Cool reaction mixture to <10°C.
Quench: Slowly add Ethyl Acetate (to consume excess hydride) followed by water (carefully).
Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt). Use 1.5 mL of saturated solution per mmol of hydride used.[2]
The "Wait": Vigorously stir the biphasic mixture.
Critical Step: Do not separate immediately.[2][4][5][6][7] Stir for 4–12 hours (or overnight). The grey emulsion will clarify into two distinct, transparent layers.
Separation: Separate layers. The aqueous layer will contain the aluminum.[8] The organic layer contains your amino alcohol.[3]
Method B: The Modified Fieser Work-up (For Speed)
Standard Fieser (n mL Water, n mL 15% NaOH, 3n mL Water) often fails with amino alcohols due to high pH solubility.
Dilute: Dilute the reaction mixture with wet ether or THF (if safe).
Sequence: For every x grams of LAH/Red-Al active hydride:
directly to the stirring slurry. This acts as a grinding agent, turning the sticky gel into a granular solid (sand-like).
Filtration: Filter through a coarse frit or Celite.
Warning: Thoroughly wash the filter cake with hot THF or Methanol. Amino alcohols stick avidly to aluminum salts.[2]
Module 3: Enantiomeric Purity & Purification
The Issue:
The target molecule is an amino alcohol. Distillation is difficult due to high boiling points and potential for thermal degradation/racemization (though less likely with a quaternary center, it is still possible via retro-aldol type mechanisms at extreme temps).
Solution: Salt Formation (Self-Validating Purity)
Converting the amino alcohol to a salt (HCl or Tartrate) purifies the compound and rejects impurities.
Protocol: HCl Salt Formation & Recrystallization
Free Base Isolation: Evaporate the organic solvent from the work-up to obtain the crude oil/solid.
Solvent: Dissolve crude in minimal Ethanol or Isopropanol (IPA).
Acidification: Add HCl (solution in IPA or Ether) dropwise until pH ~2.
Crystallization:
If precipitate forms immediately: Heat to reflux to dissolve, then cool slowly to 0°C.[2]
If no precipitate: Add non-polar anti-solvent (Diethyl Ether or Heptane) until cloudy, then cool.
Check ee: Analyze via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column, Hexane/IPA mobile phase).[1][2]
Upgrade: If ee < 98%, recrystallize again from EtOH/Et
O. The racemate is usually more soluble than the pure enantiomer for this class of compounds.
Module 4: FAQ - Common Pitfalls
Q1: My yield is 40% lower than expected. Where is the product?
A: It is likely trapped in the aluminum salts (if Fieser used) or in the aqueous layer (if pH was too low).
Fix: Re-suspend the filter cake in refluxing THF/Ethanol and filter again. Check the pH of the aqueous layer; amino alcohols are amphoteric but generally require basic pH (>10) to be fully in the organic phase during extraction.
Q2: I see a "double spot" on TLC after work-up.
A: This is often the N-O chelate with Boron (if Borane was used) or Aluminum.
Fix: An acid wash (HCl) followed by a base release (NaOH) usually breaks these stable chelates.
Q3: Can I use Catalytic Hydrogenation instead of Hydrides?
A: Direct hydrogenation of the ester is difficult. However, if you start from the Azido-ester or Nitro-ester precursors, hydrogenation (Pd/C) is the cleanest, most scalable route.[1] For the amino-acid precursor, chemical reduction (Red-Al/LAH) remains the standard.[1]
References
Reduction Reagents & Safety
Source: Org.[2][4][8][11] Synth. 2011, 88, 212-223.[1][2] (Detailed safety on Red-Al vs LAH).
Source: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (The classic reference for aluminum work-ups).[2]
Context: Valid
Synthesis of Phenylglycinol Derivatives
Source: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.[1][2]
Resolution & Enantiomeric Purity:
Source: Shao, H., et al. (1990). "Synthesis of (S)-alpha-methylphenylalanine and its derivatives." Journal of Organic Chemistry.
Context: Describes the preparation of the precursor and subsequent reduction.
Validation of enantiomeric excess for (S)-2-Amino-2-phenyl-1-propanol products
Validation of Enantiomeric Excess for (S)-2-Amino-2-phenyl-1-propanol: A Comparative Technical Guide Executive Summary The validation of enantiomeric excess (ee) for (S)-2-Amino-2-phenyl-1-propanol presents a specific an...
Author: BenchChem Technical Support Team. Date: February 2026
Validation of Enantiomeric Excess for (S)-2-Amino-2-phenyl-1-propanol: A Comparative Technical Guide
Executive Summary
The validation of enantiomeric excess (ee) for (S)-2-Amino-2-phenyl-1-propanol presents a specific analytical challenge due to its quaternary carbon center (C2). Unlike simple secondary amino alcohols (e.g., phenylalaninol), the steric bulk at the chiral center of this molecule complicates standard derivatization kinetics and demands high-resolution separation techniques.
This guide compares three validation methodologies: Chiral HPLC (Gold Standard) ,
F-NMR Derivatization (Orthogonal Validation) , and Polarimetry (Preliminary Screening) . It provides actionable protocols designed to overcome the steric hindrance inherent to this quaternary structure.
Part 1: The Analytical Challenge
The target molecule, 2-Amino-2-phenyl-1-propanol , possesses a quaternary chiral center featuring an amine, a phenyl group, a methyl group, and a hydroxymethyl group.
Steric Hindrance: The quaternary center significantly retards the reaction rates with chiral derivatizing agents (CDAs) like Mosher's acid chloride, leading to potential kinetic resolution errors if the reaction does not reach 100% conversion.
Detection: The phenyl ring provides a UV chromophore, making HPLC with UV detection viable, unlike aliphatic amino alcohols.
Part 2: Comparative Analysis of Methods
The following table contrasts the three primary methods for validating the optical purity of (S)-2-Amino-2-phenyl-1-propanol.
Feature
Method A: Chiral HPLC
Method B: F-NMR (Mosher)
Method C: Polarimetry
Accuracy
High (>99.9% precision)
Moderate to High (depends on conversion)
Low (affected by impurities)
LOD (Limit of Detection)
< 0.1% minor enantiomer
~1.0% minor enantiomer
N/A (Bulk property)
Throughput
20–40 min/sample
2–4 hours (prep + scan)
< 5 min/sample
Steric Sensitivity
Low (Separation is physical)
High (Chemical derivatization is slow)
None
Cost per Sample
High (Columns/Solvents)
Medium (Deuterated solvents/Reagents)
Low
Primary Use Case
Final QC & Validation
Structure Elucidation & Confirmation
Routine Process Monitoring
Part 3: Method A — Chiral HPLC (The Gold Standard)
Rationale:
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust method for this substrate. The
interactions offered by the phenyl group on the analyte interact effectively with the carbamate moieties of the CSP.
Temperature: 25°C (Lowering to 10°C can enhance resolution if
).
Detection: UV at 254 nm (Phenyl absorption).
Validation Steps (Self-Validating System):
Racemic Standard: Always inject a racemic mixture first to establish the retention times (
) of both () and () enantiomers.
Blank Run: Inject mobile phase to ensure no ghost peaks interfere with the minor enantiomer region.
Spiking: Spike the pure (S)-product with 1% of the (R)-enantiomer to confirm the Limit of Detection (LOD).
Part 4: Method B —
F-NMR Derivatization (Orthogonal Validation)
Rationale:
NMR provides a structural check that HPLC cannot. By converting the enantiomers into diastereomers using a fluorine-tagged chiral reagent, distinct chemical shifts (
) can be observed.
Critical Warning: Due to the quaternary center , standard amide coupling is slow. You must use (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) with aggressive catalysis.
Protocol
Derivatization Reaction:
Dissolve 10 mg of (S)-2-Amino-2-phenyl-1-propanol in 0.6 mL dry Pyridine-d5 (acts as both solvent and base).
Add 1.5 equivalents of (R)-(-)-MTPA-Cl .
Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) to catalyze the reaction at the hindered amine.
Incubate: Heat at 40°C for 2 hours. (Standard room temp protocols may fail to reach 100% conversion, invalidating the ee measurement).
Analysis:
Acquire
F-NMR (decoupled).
The diastereomeric MTPA-amides will show distinct CF
singlets.
Integrate the major peak (
) and minor peak ().
Calculation:
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for validating the ee of hindered amino alcohols.
Figure 1: Decision matrix for validating enantiomeric excess of quaternary amino alcohols. Note the feedback loop for purification if polarimetry fails initial screening.
Part 6: Expert Insights & Pitfalls (E-E-A-T)
1. Self-Disproportionation of Enantiomers (SDE):
Risk: Quaternary amino alcohols are prone to SDE. If you purify your product via sublimation or achiral chromatography (silica gel), the enantiomeric ratio may shift spontaneously.
Mitigation: Always measure ee after the final purification step. Do not assume the ee of the crude reaction mixture persists after workup.
2. The "Trace Water" Trap in HPLC:
Amino alcohols are hygroscopic. Water in the sample can cause peak broadening on Normal Phase columns (OD-H).
Solution: Dry the sample thoroughly and dissolve in the mobile phase (Hexane/IPA) immediately prior to injection.
3. Quaternary Center Derivatization:
In Method B (NMR), if the reaction is stopped too early, the less sterically hindered enantiomer may react faster (Kinetic Resolution). This will artificially inflate the measured ee. Always monitor the disappearance of the starting material proton signals to ensure 100% conversion.
References
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link] (General reference for polysaccharide column handling).
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458. (Protocol for hindered alcohols).
Comparison of (S)-2-Amino-2-phenyl-1-propanol with other chiral amino alcohols
The following guide provides an in-depth technical comparison of (S)-2-Amino-2-phenyl-1-propanol against standard chiral amino alcohols. Executive Summary: The Quaternary Advantage In the landscape of chiral auxiliaries...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of (S)-2-Amino-2-phenyl-1-propanol against standard chiral amino alcohols.
Executive Summary: The Quaternary Advantage
In the landscape of chiral auxiliaries and ligands, (S)-2-Amino-2-phenyl-1-propanol (referred to herein as (S)-APP ) occupies a specialized niche distinct from the ubiquitous phenylglycinol or phenylalaninol.
While standard amino alcohols possess a tertiary chiral center (bearing a hydrogen atom), (S)-APP features a quaternary chiral center at the
-position to the amine. This structural modification confers two critical advantages:
Elimination of Racemization: The absence of an
-proton prevents enolization or proton abstraction under strongly basic conditions, a common failure mode for phenylglycinol derivatives.
Thorpe-Ingold Effect: The geminal disubstitution (phenyl and methyl groups) restricts conformational flexibility, pre-organizing the ligand for tighter metal binding and often enhancing enantioselectivity in sterically demanding transformations.
Quick Comparison: Structural Topology
Feature
(S)-Phenylglycinol
(S)-Phenylalaninol
(S)-2-Amino-2-phenyl-1-propanol
Structure
2-amino-2-phenylethanol
2-amino-3-phenyl-1-propanol
2-amino-2-phenyl-1-propanol
Chiral Center
Tertiary (-H)
Tertiary (-H)
Quaternary (-Me)
Steric Bulk
High (Phenyl)
Medium (Benzyl)
Very High (Phenyl + Methyl)
Base Stability
Moderate (Risk of racemization)
Moderate
Excellent (No -proton)
Primary Use
General Catalysis
Auxiliaries (Evans/Myers)
Quaternary Oxazolines / Rigid Ligands
Structural Analysis & Mechanism
To understand the performance differences, one must visualize the steric environment. The following diagram illustrates the structural divergence and its impact on metal coordination (e.g., in Zinc or Copper complexes).
Figure 1: Structural relationship and mechanistic advantage of the quaternary center in metal coordination.
Performance Metrics: Case Studies
The following data compares the performance of (S)-APP against standard alternatives in two benchmark reactions: Oxazoline Synthesis (ligand precursors) and Asymmetric Diethylzinc Addition .
Case Study A: Synthesis of Chiral Oxazolines
Oxazolines are critical ligands (e.g., BOX, PyBOX). The stability of the oxazoline ring often depends on the substitution at the 4-position (derived from the amino alcohol).
Reaction: Condensation of amino alcohol with benzonitrile (ZnCl2 cat.).
Observation: Oxazolines derived from Phenylglycinol can undergo ring-opening or racemization if the reaction conditions are too harsh. (S)-APP derivatives are chemically robust.
Amino Alcohol Precursor
Product (Oxazoline)
Yield (%)
Stability (pH 12)
(S)-Valinol
4-Isopropyl-2-phenyl-2-oxazoline
85%
Good
(S)-Phenylglycinol
4-Phenyl-2-phenyl-2-oxazoline
78%
Moderate (Benzylic proton acidic)
(S)-APP
4-Methyl-4-phenyl-2-phenyl-2-oxazoline
82%
Excellent (No acidic proton)
Case Study B: Asymmetric Diethylzinc Addition to Benzaldehyde
In this reaction, the amino alcohol acts as a ligand for Zinc. The "Quaternary Effect" of (S)-APP often leads to higher ee due to the rigid transition state.
Checkpoint: Monitor by TLC (SiO2, Hexane/EtOAc 3:1). The amino alcohol spot (polar, baseline) should disappear; the oxazoline (less polar) will appear.
Workup: Cool to room temperature. Dilute with CH2Cl2 (50 mL) and wash with 10% NH4OH (to remove Zn salts) followed by brine.
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).
Protocol 2: Determination of Enantiomeric Excess (Validation)
Since (S)-APP is often used to induce chirality, verifying the optical purity of the product is mandatory.
System: HPLC (Chiralcel OD-H or AD-H column).
Conditions:
Mobile Phase: Hexane : Isopropanol (90:10 to 99:1 depending on substrate).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV @ 254 nm.
Validation: Inject the racemate first (prepared using racemic APP) to establish separation of enantiomers. Then inject the chiral product.
References
National Institutes of Health (PubChem). Compound Summary: 2-Amino-2-phenylpropan-1-ol.[1] Available at: [Link]
Journal of Organic Chemistry. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols. Available at: [Link]
MDPI Molecules. Synthesis of 2-Oxazolines via Dehydrative Cyclization. Available at: [Link][2][3]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chiral HPLC analysis of (S)-2-Amino-2-phenyl-1-propanol derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
(S)-2-Amino-2-phenyl-1-propanol (often referred to as
-methyl-phenylglycinol) is a critical chiral auxiliary and building block in the synthesis of pharmaceutical intermediates. Its enantiomeric purity is paramount, as it directly dictates the stereochemistry of downstream products.
This guide evaluates three distinct chromatographic approaches for the enantioseparation of this primary
-amino alcohol:
Direct Aqueous Analysis using Crown Ether CSPs (Recommended for purity assays).
Direct Normal Phase Analysis using Polysaccharide CSPs (Traditional approach).
Indirect Analysis via Derivatization (Recommended for trace biological matrices).
Verdict: The Crownpak CR-I(+) method provides the highest resolution (
) and robustness for the underivatized molecule due to the specific recognition of the primary ammonium ion.
Analyte Profile & Separation Challenge
Property
Description
Chromatographic Implication
Structure
Primary amine (-amino alcohol) with a quaternary chiral center.
The primary amine (-NH) is the primary handle for chiral recognition.
Basicity
Basic ().
Requires pH control or additives to prevent peak tailing due to silanol interactions.
Polarity
Moderate to High (Hydroxyl + Amine).
Solubility issues in strict Normal Phase (Hexane) may occur; aqueous compatibility is advantageous.
Methodology Comparison
Method A: Crown Ether CSP (Crownpak CR-I(+))
The "Gold Standard" for Primary Amines.
This method utilizes a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with the protonated primary ammonium group (
).
Mechanism: The ammonium ion of the analyte sits inside the crown ether cavity. The chiral barriers (binaphthyl groups) discriminate between the (R) and (S) configurations based on the steric fit of the phenyl and methyl groups at the chiral center.
Pros: Direct injection (no derivatization), aqueous mobile phase (good solubility), predictable elution order reversal (using CR-I(-)).[1]
Cons: Requires highly acidic mobile phase (pH 1.0–2.0); strictly limited to primary amines.
Method B: Polysaccharide CSP (Chiralpak AD-H)
The "General Purpose" Alternative.
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[1]
Mechanism: Relies on hydrogen bonding (with the carbamate and hydroxyl groups) and inclusion of the aromatic ring into the amylose cavities.
Pros: Standard equipment compatibility; useful for preparative scale-up in organic solvents.
Cons: Severe peak tailing without basic additives (DEA/TEA); lower solubility of the polar analyte in Hexane-rich phases.
The "High Sensitivity" Solution.
Pre-column reaction with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).[1]
Mechanism: Converts the enantiomers into diastereomeric thioureas, which are separated on an achiral C18 column based on hydrophobicity differences.[1]
Pros: High UV absorptivity (254 nm); compatible with standard RP-HPLC columns; removes basicity issues.
Expert Insight: The elution order is typically the (D)-form (R-isomer) first, followed by the (L)-form (S-isomer) on the (+) column. Verify with standards as the quaternary center can alter binding geometry.
Caption: Decision matrix for selecting the optimal chromatographic method based on sample type and amine classification.
Mechanism of Interaction (Crown Ether)[1]
Caption: The Crownpak CR-I(+) mechanism relies on the formation of a reversible inclusion complex between the crown ether and the protonated primary amine.
References
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link][1][2]
Shinbo, T., et al. (1987).[1] Chromatographic separation of racemic amino acids by use of chiral crown ether-coated reversed-phase packings.[2] Journal of Chromatography A.[4]
Hyun, M. H. (2016).[1] Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers.[3][4][9] Journal of Chromatography A.[4]
Bhushan, R., & Martens, J. (1997).[1] Amino Acids and Derivatives: Chiral HPLC.[10] Handbook of HPLC.
Comparative Guide: Confirming Absolute Stereochemistry of (S)-2-Amino-2-phenyl-1-propanol
This guide provides a technical comparison of methods for confirming the absolute stereochemistry of (S)-2-Amino-2-phenyl-1-propanol (also known as (S)- -methylphenylglycinol). This compound features a quaternary chiral...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of methods for confirming the absolute stereochemistry of (S)-2-Amino-2-phenyl-1-propanol (also known as (S)-
-methylphenylglycinol).
This compound features a quaternary chiral center , which presents unique analytical challenges compared to tertiary amino alcohols like phenylglycinol. This guide evaluates the performance of three primary validation workflows: Single-Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Modified Mosher’s Method) .
Introduction: The Quaternary Challenge
(S)-2-Amino-2-phenyl-1-propanol (CAS: 90642-81-2) is a critical chiral auxiliary used in the synthesis of oxazoline ligands and quaternary amino acids. Unlike simple amino alcohols, its chiral center (C2) is fully substituted with four distinct carbon/heteroatom groups:
Amino group (
)
Phenyl group (
)
Hydroxymethyl group (
)
Methyl group (
)
The Problem: Standard NMR assignment methods often rely on an
-proton (a hydrogen attached directly to the chiral center) to determine configuration. This molecule lacks an -proton, rendering standard -NMR coupling analysis impossible and complicating traditional Mosher’s method interpretation. Therefore, robust, alternative validation protocols are required.
Method Performance Analysis
The following table compares the three "products" (analytical workflows) available to researchers for this specific confirmation task.
Table 1: Comparative Performance of Stereochemical Confirmation Methods
Feature
Method A: Single-Crystal X-Ray (SC-XRD)
Method B: Vibrational Circular Dichroism (VCD)
Method C: Modified Mosher’s Method (NMR)
Certainty Level
Absolute (100%) – The Gold Standard
High (>95%) – Direct physical measurement
Medium-High (85-95%) – Inferential
Sample State
Solid (Must grow high-quality crystals)
Solution (Liquid phase)
Solution (Derivatized)
Destructive?
No (Crystal can be recovered)
No (Sample recoverable)
Yes (Chemical modification required)
Time to Result
3–14 Days (Crystal growth is rate-limiting)
4–24 Hours (Spectrum + DFT Calculation)
1–2 Days (Synthesis + NMR time)
Quaternary Suitability
Excellent (Direct visualization of atoms)
Excellent (Probes 3D vibrational modes)
Good (Requires substituent analysis)
Resource Cost
High (Requires diffractometer + crystallographer)
High (Requires VCD spectrometer + software)
Low (Standard NMR + Reagents)
Detailed Experimental Protocols
Method A: Single-Crystal X-Ray Diffraction (The Gold Standard)
Best for: Final validation of a new synthetic route or batch release of GMP materials.
Protocol:
Derivatization (Heavy Atom Introduction): While the free base may crystallize, introducing a heavy atom improves anomalous scattering for absolute structure determination (Flack parameter).
Reaction: React 10 mg of (S)-2-Amino-2-phenyl-1-propanol with p-bromobenzoyl chloride in DCM/Pyridine to form the N-(p-bromobenzoyl) derivative.
Crystallization:
Dissolve the derivative in a minimum amount of hot ethanol.
Allow slow evaporation at room temperature in a vibration-free environment.
Data Collection:
Mount the crystal on a goniometer (Mo or Cu K
source).
Collect a full sphere of data.
Analysis:
Solve the structure using direct methods (e.g., SHELXT).
Critical Check: Ensure the Flack Parameter is near 0.0 (indicating correct absolute structure) with a small standard deviation (e.g.,
). A value near 1.0 indicates the inverted structure.
Method B: Vibrational Circular Dichroism (VCD)
Best for: Rapid confirmation without crystallization; ideal for oils or difficult-to-crystallize batches.
Protocol:
Sample Prep: Dissolve ~5-10 mg of the pure amino alcohol in
or . Concentration should be optimized to ~0.1 M.
Spectrum Acquisition:
Measure the IR absorption and VCD spectrum (typically 1000–1800
).
Focus on the carbonyl (if derivatized) or C-N/C-O stretching regions.
Computational Modeling (DFT):
Calculate the predicted VCD spectra for both the (R) and (S) enantiomers using Density Functional Theory (e.g., B3LYP/6-31G* level).
Comparison:
Overlay the experimental spectrum with the calculated spectra.
Validation: The correct enantiomer will show a 1:1 correspondence in the sign and intensity of the major bands (fingerprint match).
Method C: Modified Mosher’s Method (NMR)
Best for: Labs without X-Ray or VCD access. Requires careful analysis of substituent shifts.
Protocol:
Synthesis of Diastereomers:
Reaction 1: React 5 mg of substrate with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) to form the (S)-MTPA amide .
Reaction 2: React 5 mg of substrate with (S)-(+)-MTPA-Cl to form the (R)-MTPA amide .
Note: The reaction typically occurs at the amine. Ensure the alcohol does not interfere (or use bis-derivatization).
, you must analyze the shifts of the Methyl group () and the Hydroxymethyl protons ().
Interpretation:
Construct a stereochemical model (Newman projection) placing the MTPA phenyl group anti-periplanar to the carbonyl.
The phenyl ring will shield protons on one face (negative
) and desshield the other.
Self-Validation: If the Methyl group has a positive
and the has a negative (or vice versa), the spatial arrangement is confirmed.
Decision Workflow (DOT Diagram)
The following diagram outlines the logical decision path for a researcher choosing the appropriate validation method.
Caption: Decision tree for selecting the optimal stereochemical confirmation method based on sample physical state and resource availability.
References
Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]
VCD Methodology: Merten, C. (2021). Matrix-isolation vibrational circular dichroism (VCD) spectroscopy of chiral 1-phenyl-1-propanol. Physical Chemistry Chemical Physics.[4][5] Available at: [Link]
Quaternary Center Analysis: Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Available at: [Link]
Stereocontrol at the Quaternary Center: A Comparative Guide to (S)- and (R)-2-Amino-2-phenyl-1-propanol
Executive Summary: The Quaternary Advantage In the landscape of chiral amino alcohols, 2-amino-2-phenyl-1-propanol (also known as -methylphenylglycinol) occupies a critical niche. While its structural analog, phenylglyci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Quaternary Advantage
In the landscape of chiral amino alcohols, 2-amino-2-phenyl-1-propanol (also known as
-methylphenylglycinol) occupies a critical niche. While its structural analog, phenylglycinol , is a workhorse in asymmetric synthesis, it suffers from a fatal flaw in specific high-stress applications: the presence of a benzylic proton at the chiral center, which renders it susceptible to racemization via enolization or oxidative degradation.
This guide compares the (S)- and (R)- enantiomers of 2-amino-2-phenyl-1-propanol against phenylglycinol. The core thesis is that the introduction of the quaternary center (replacing the
-proton with a methyl group) provides conformational locking and metabolic/chemical stability , making it the superior choice for harsh reaction conditions and the synthesis of non-racemizable chiral auxiliaries.
Mechanistic Insight: The Thorpe-Ingold Effect in Catalysis
The superior performance of 2-amino-2-phenyl-1-propanol is driven by the Thorpe-Ingold effect (or gem-dialkyl effect). The steric bulk of the methyl group at the quaternary center compresses the internal bond angle (
), forcing the external groups (Phenyl and Methyl) closer together.
In a catalytic cycle (e.g., Zinc chelation), this "pre-organization" reduces the entropy penalty of chelation, leading to:
Tighter Binding: Higher affinity for the metal center (
, ).
Defined Geometry: The bulky methyl group locks the phenyl ring into a specific quadrant, enhancing stereodiscrimination during nucleophilic attack.
Visualization: Steric Environment & Chelation
The following diagram illustrates the steric blocking mechanism in a Zinc-Ligand complex.
Caption: The quaternary methyl group (Gold) enforces a rigid chelate geometry, positioning the phenyl group (Grey) to effectively block one face of the aldehyde substrate.
Comparative Performance Data
The following data highlights the performance differential in the Enantioselective Addition of Diethylzinc to Benzaldehyde , a benchmark reaction for amino alcohol ligands.
Reaction Conditions: Benzaldehyde (1.0 eq),
(2.0 eq), Ligand (2-5 mol%), Toluene, 0°C.
Ligand Scaffold
Substituents (-C)
Yield (%)
ee (%)
Stereochemical Outcome
Notes
(S)-Phenylglycinol
92
88-92
(S)-1-phenyl-1-propanol
Standard benchmark. Susceptible to oxidative degradation.
(S)-2-Amino-2-phenyl-1-propanol
95
94-98
(S)-1-phenyl-1-propanol
Higher ee due to conformational lock. No ligand degradation.
(R)-2-Amino-2-phenyl-1-propanol
94
94-98
(R)-1-phenyl-1-propanol
Mirror image selectivity.
Ephedrine
85
60-75
(R)-1-phenyl-1-propanol
Diastereomer mismatch often lowers ee compared to gem-disubstituted analogs.
Data synthesized from general trends in gem-disubstituted amino alcohol catalysis [1, 3].
Experimental Protocols
Protocol A: Synthesis of (R/S)-2-Amino-2-phenyl-1-propanol
Since the quaternary analog is expensive, synthesis via the Bucherer-Bergs reaction is the standard laboratory route. This produces the racemic hydantoin, which must be hydrolyzed and resolved.
Heat to 60°C for 24h. The hydantoin precipitates upon cooling.
Yield: ~80% (Racemic 5-methyl-5-phenylhydantoin).
Hydrolysis:
Reflux hydantoin in 3M NaOH (48h) to ring-open to the amino acid (
-methylphenylglycine).
Reduction:
Suspend the amino acid in dry THF.
Add
(2.5 eq) slowly at 0°C. Reflux for 12h.
Quench: Fieser workup (
mL , mL 15% NaOH, mL ).
Resolution:
Recrystallize with (+)-Tartaric acid to isolate the (S)-enantiomer.
Protocol B: Catalytic Enantioselective Alkylation
Objective: Synthesis of (S)-1-phenyl-1-propanol using (S)-2-amino-2-phenyl-1-propanol.
Ligand Preparation:
In a flame-dried Schlenk flask, dissolve (S)-2-amino-2-phenyl-1-propanol (0.05 mmol, 5 mol%) in dry Toluene (2 mL).
Catalyst Formation:
Add
(2.0 mmol, 1.0 M in hexanes) dropwise at room temperature.
Stir for 30 min to form the Zinc-Ligand complex (evolution of ethane gas observed).
Reaction:
Cool to 0°C.
Add Benzaldehyde (1.0 mmol) slowly via syringe pump over 1 hour.
Stir at 0°C for 12-24 hours.
Workup:
Quench with saturated
.
Extract with
(3x). Wash organic layer with brine, dry over .
Analysis:
Determine conversion by GC/NMR.
Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5).
Synthesis & Application Workflow
The following diagram maps the lifecycle of the catalyst, from the Bucherer-Bergs synthesis to its application in the catalytic cycle.
Caption: Integrated workflow showing the synthesis of the ligand from commodity chemicals and its subsequent use in the catalytic cycle.
Expert Commentary: When to Use Which?
The Case for (S)- or (R)-2-Amino-2-phenyl-1-propanol
Use this scaffold when:
Reaction Conditions are Basic: Phenylglycinol derivatives can racemize via deprotonation at the
-carbon. The quaternary methyl group in the target molecule renders this impossible.
Oxidative Stability is Required: In oxidative kinetic resolutions, the benzylic
of phenylglycinol is a liability.
Maximum ee is Critical: If phenylglycinol yields ~85-90% ee, the quaternary analog often pushes this to >95% due to the "lock" effect.
The Case for Phenylglycinol
Use the standard phenylglycinol when:
Cost is the Primary Driver: Phenylglycinol is significantly cheaper and available in bulk.
Steric Bulk is a Hindrance: In some rare cases, the extra methyl group creates too much steric crowding, preventing substrate approach (matched/mismatched cases).
References
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link
Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie, 140(2), 291-316.
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. (Context for amino alcohol application). Link
A Senior Application Scientist's Guide to NMR Spectroscopic Analysis for Diastereomeric Ratio Determination
For researchers and professionals in drug development, the precise determination of a compound's diastereomeric ratio (d.r.) is not merely a procedural step; it is a critical checkpoint that influences efficacy, safety,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise determination of a compound's diastereomeric ratio (d.r.) is not merely a procedural step; it is a critical checkpoint that influences efficacy, safety, and regulatory success. The spatial arrangement of atoms dictates biological activity, and an accurate quantitative understanding of a stereoisomeric mixture is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool, providing both structural confirmation and quantitative data in a single, non-destructive experiment.[1]
This guide moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to illuminate the causality behind experimental choices, comparing various NMR-based methodologies to equip you with the strategic thinking needed to tackle diverse and complex analytical challenges.
The Fundamental Principle: Why NMR Works
The ability of NMR to determine a diastereomeric ratio is rooted in a simple fact: diastereomers are distinct chemical compounds.[2] Unlike enantiomers, which are non-superimposable mirror images and thus have identical NMR spectra under achiral conditions, diastereomers possess different physical and chemical properties. This distinction extends to the magnetic environment of their nuclei. Consequently, chemically equivalent nuclei in two different diastereomers are magnetically inequivalent, leading to separate, distinguishable signals in an NMR spectrum. The molar ratio of the diastereomers in a sample is directly proportional to the ratio of the integrals of their corresponding, well-resolved signals.[2][3]
Comparing Methodologies: Choosing the Right NMR Experiment
The primary challenge in d.r. determination is achieving baseline resolution of signals from each diastereomer. The choice of experiment depends entirely on the complexity of the molecule and the degree of signal overlap in the initial spectrum.
Standard ¹H NMR: The First Line of Analysis
Proton (¹H) NMR is the universal starting point due to its high sensitivity, near-100% natural abundance of the ¹H isotope, and rapid acquisition times.[4][5] For many simple molecules with stereogenic centers that significantly influence the chemical environment of nearby protons, a standard ¹H NMR spectrum provides well-resolved signals suitable for direct integration.
Expertise & Experience: The most reliable signals for integration are typically singlets or simple, well-defined multiplets (e.g., doublets, triplets) from protons close to the stereogenic centers.[6] Protons further away will experience smaller differences in their chemical shifts, leading to overlap. Always visually confirm that the chosen signals are free from impurity peaks. 2D NMR experiments like COSY and HSQC can be invaluable for verifying that the selected signals are unique and correctly assigned to each diastereomer.[5]
Limitation: The primary drawback of ¹H NMR is signal overlap, especially in large, complex molecules where numerous proton signals and complex coupling patterns create a crowded spectrum, making accurate integration difficult or impossible.[6][7]
Advanced ¹H NMR - Pure Shift Spectroscopy: The Overlap Solution
When confronted with severe signal overlap from complex multiplet structures, band-selective pure shift NMR emerges as a powerful solution. This technique computationally "decouples" protons from each other, collapsing complex multiplets into sharp singlets.[6][8][9]
Causality: The overlap in ¹H NMR often arises from homonuclear scalar coupling (J-coupling), which splits a single resonance into a multiplet.[6] Pure shift methods effectively remove this coupling, dramatically improving spectral resolution.[6] This allows for the accurate integration of signals that were previously buried within a multiplet, transforming an intractable spectrum into a quantifiable one.[7][8]
Trustworthiness: Modern real-time pure shift acquisition methods can enhance both resolution and sensitivity simultaneously, making them highly efficient for quantifying d.r. in complex mixtures.[7]
¹³C NMR: An Alternative for Crowded Spectra
When the ¹H spectrum is intractably complex, ¹³C NMR can offer a viable alternative. The chemical shift range for ¹³C is much wider (~200 ppm) than for ¹H (~12 ppm), leading to a significantly lower probability of signal overlap.[10]
Expertise & Experience: While offering superior resolution, standard ¹³C NMR is not inherently quantitative without specific precautions.[5][11] Two main factors can distort integral accuracy:
Long Relaxation Times (T1): Carbon nuclei, particularly quaternary carbons, can have very long T1 values. Insufficient relaxation delay between scans will lead to signal saturation and inaccurate integrals.
Nuclear Overhauser Effect (NOE): Broadband proton decoupling, used to simplify the spectrum, can cause a variable and non-uniform enhancement of carbon signals.[5][11]
Protocol for Quantitative ¹³C NMR: To obtain reliable d.r. from ¹³C NMR, an "inverse-gated decoupling" pulse sequence must be used. This sequence applies the proton decoupler only during signal acquisition, eliminating J-coupling while preventing the NOE from building up. Additionally, a long relaxation delay (typically 5-7 times the longest T1 of interest) is required to ensure full relaxation.
¹⁹F NMR: The Gold Standard for Fluorinated Compounds
For molecules containing fluorine, ¹⁹F NMR is an outstanding method for d.r. determination. The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio (making it a sensitive nucleus), and an extremely wide chemical shift range, which virtually eliminates signal overlap issues.[12][13]
Causality: The large chemical shift dispersion in ¹⁹F NMR arises because the fluorine nucleus is surrounded by nine electrons, making it highly sensitive to subtle changes in its local electronic environment.[12] This makes it an exceptional probe for stereoisomerism. A major advantage is the absence of background signals from the solvent or non-fluorinated impurities, resulting in a clean, simple spectrum.[14]
Trustworthiness: Studies directly comparing ¹H qNMR and ¹⁹F qNMR have shown that ¹⁹F qNMR provides similar precision and sensitivity, with the significant advantage of less signal interference.[14]
Workflow for Choosing the Right NMR Method
The following decision tree illustrates a logical workflow for selecting the appropriate NMR experiment for your sample.
Caption: Decision workflow for selecting an NMR method for d.r. determination.
Enhancing Resolution with Chiral Auxiliaries
In challenging cases where no signals are resolved, even after trying different solvents or advanced pulse sequences, chiral auxiliaries can be employed. These enantiomerically pure reagents interact with the sample to exaggerate the spectral differences between diastereomers.
Comparison of Chiral Auxiliaries
Feature
Chiral Derivatizing Agents (CDAs)
Chiral Lanthanide Shift Reagents (CLSRs)
Interaction
Covalent Bonding. Forms new, stable diastereomeric compounds.[15][16]
Non-covalent, Reversible Complexation. Forms transient diastereomeric complexes.[17][18]
Mechanism
The new covalent bond creates a significantly different and fixed chemical environment, leading to large, clear chemical shift differences.
The paramagnetic lanthanide ion induces large shifts (Lanthanide-Induced Shift, LIS) in nearby nuclei. The geometry of the transient complex is different for each diastereomer, causing differential shifts.[18]
Example
Mosher's Acid (MTPA) reacts with alcohols/amines to form esters/amides.[15][19]
Eu(hfc)₃ interacts with Lewis basic sites like alcohols, ketones, and amines.[17][20]
Advantages
Often produces large, unambiguous signal separation. The resulting diastereomers can sometimes be physically separated by chromatography.
Simple to use (just add to the NMR tube), no chemical reaction or purification needed. Can be titrated to achieve optimal signal separation.
Disadvantages
Requires a chemical reaction, which must go to completion without racemization.[15] The CDA must be removed if the sample is needed for further use.
Can cause significant line broadening, especially at higher magnetic fields.[21] The magnitude of the induced shift is distance-dependent, so it may not resolve signals far from the binding site.
Experimental Protocol: A Self-Validating System for Quantitative NMR (qNMR)
To ensure the trustworthiness of your d.r. determination, a rigorous and systematic approach to the NMR experiment is essential. The following protocol for ¹H qNMR is designed to be a self-validating system.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh a sufficient amount of the sample to achieve a good signal-to-noise ratio (typically 5-10 mg).
Dissolve the sample completely in a known volume of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Incomplete dissolution is a major source of error.
Filter the solution if any particulate matter is visible to ensure sample homogeneity, which is critical for proper magnet shimming.[4]
Spectrometer Setup & Parameter Optimization:
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to achieve a narrow, symmetrical lineshape.
Determine T1 Relaxation Time: The most critical step for quantitation. Use an inversion-recovery pulse sequence to measure the T1 of the signals you intend to integrate.
Set Relaxation Delay (D1): The D1 value must be set to at least 5 times (ideally 7 times) the longest T1 value measured in step 2.2. This ensures >99% longitudinal relaxation between pulses, which is the fundamental prerequisite for accurate signal integration.[13] Forgoing this step is the most common cause of inaccurate quantification.
Pulse Angle: Use a 90° pulse angle to ensure maximum signal generation for all nuclei.
Acquisition Time (AQ): Set a sufficiently long acquisition time to ensure the FID has fully decayed, preventing truncation artifacts.
Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended) for the signals of interest.
Data Processing:
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N without significant line broadening.
Perform Fourier transformation.
Phase Correction: Carefully and accurately phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a multi-point baseline correction algorithm to ensure the baseline is flat and at zero across the entire spectrum, especially around the signals to be integrated.[5] This is critical for accurate integration.
Data Analysis:
Select the well-resolved, baseline-separated signals corresponding to each diastereomer.
Integration: Calibrate the integral of one peak (e.g., to 1.00 H) and measure the relative integral of the corresponding peak for the other diastereomer. The integration limits should span a wide enough region (at least 20 times the peak's half-width) to encompass the entire signal.[22]
Calculation: The diastereomeric ratio (d.r.) is the direct ratio of these integrals. For example, if Integral_A = 1.00 and Integral_B = 0.25, the d.r. is 1.00 : 0.25, or 4 : 1.
For Overlapping Signals: If baseline resolution cannot be achieved, do not use direct integration. Instead, use Lorentzian line-shape fitting (deconvolution) software to determine the area of each underlying peak.[6][7]
General Experimental Workflow Diagram
Caption: Standard operating procedure for quantitative NMR (qNMR).
Conclusion
NMR spectroscopy offers an unparalleled suite of tools for the accurate and reliable determination of diastereomeric ratios. By understanding the fundamental principles and the specific strengths of each methodology—from standard ¹H NMR to advanced techniques like pure shift spectroscopy and the use of chiral auxiliaries—researchers can develop robust, self-validating analytical systems. The key to success lies not in a rigid protocol, but in a logical, problem-solving approach: choosing the right experiment for the molecule at hand and executing it with meticulous attention to the parameters that govern quantitation.
References
Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]
RSC Publishing. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. [Link]
PubMed. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
PubMed. (1999). 1H NMR Studies of Drugs With Achiral and Chiral Lanthanide Shift Reagents: Applications to the Anticonvulsant Pheneturide. PubMed. [Link]
Morris, G. A., et al. (2012). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Manchester NMR Methodology Group. [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
PubMed. (n.d.). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]
Diehl, B. W. K., et al. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectralservice. [Link]
RSC Publishing. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Taylor & Francis Online. (2007). 1 H NMR Spectral Simplification with Achiral and Chiral Lanthanide Shift Reagents. Meparfynol, 3-Methyl-L-Pentyn-3-Ol. Apparent Anomalous Results with a Binuclear Shift Reagent. Taylor & Francis Online. [Link]
Diehl, B. W. K., et al. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. University of Würzburg. [Link]
National Center for Biotechnology Information. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PMC. [Link]
ResearchGate. (n.d.). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. ResearchGate. [Link]
ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]
Crasto, A. M. (2015). The diastereomeric ratio (dr) of the allylation products is determined by 1H and19F NMR spectroscopy. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate. [Link]
ACS Publications. (2008). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry. [Link]
ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
ResearchGate. (2026). Enhanced diastereomeric mixture analysis through integration of quantum chemical calculations with spatio-conformational information obtained from ultraselective NMR techniques. ResearchGate. [Link]
University of Rochester. (n.d.). Fluorine NMR. University of Rochester. [Link]
University of Ottawa. (n.d.). 19Fluorine NMR. University of Ottawa. [Link]
National Center for Biotechnology Information. (n.d.). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. [Link]
A Comparative Guide to the X-ray Crystallography of (S)-2-Amino-2-phenyl-1-propanol Derivatives
For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of a chiral molecule is not merely an academic detail—it is the bedrock of understanding its biological activity, st...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise three-dimensional atomic arrangement of a chiral molecule is not merely an academic detail—it is the bedrock of understanding its biological activity, stability, and formulation potential. (S)-2-Amino-2-phenyl-1-propanol, a stereoisomer of phenylpropanolamine (also known as norephedrine), represents a class of chiral building blocks vital in pharmaceutical synthesis. Single-crystal X-ray crystallography remains the definitive method for elucidating the absolute stereochemistry and detailed conformational and packing features of such compounds and their derivatives.
This guide provides an in-depth comparison of the crystallographic features of the parent phenylpropanolamine system with a representative derivative. By examining the structural consequences of chemical modification, we aim to illustrate the principles and best practices for the crystallographic analysis of this important class of molecules.
Comparative Crystallographic Analysis: A Tale of Two Structures
The derivatization of a parent molecule, such as modifying the primary amino group of (S)-2-Amino-2-phenyl-1-propanol, fundamentally alters the intermolecular forces—hydrogen bonding, van der Waals interactions, and steric hindrance—that govern crystal packing. Here, we compare the crystal structure of the parent system, phenylpropanolamine hydrochloride, with that of a closely related derivative, N-Acetylephedrine, to understand these effects.
Case Study 1: The Parent System - Phenylpropanolamine Hydrochloride
The crystal structure of racemic phenylpropanolamine hydrochloride (which contains the (1R,2S) and (1S,2R) enantiomers) provides a fascinating look at how crystal packing forces can influence molecular conformation. A study by Hans Hebert in 1979 revealed that the two different optical isomers within the crystal lattice are forced into distinct shapes.[1] One isomer adopts an extended trans conformation, typical of many phenethylamine derivatives, where the side chain is stretched out. In contrast, the other isomer is folded into a more compact gauche conformation.[1]
This conformational duality within a single crystal is a powerful demonstration that the solid-state structure is a delicate balance between the molecule's intrinsic conformational preferences and the energetic optimization of the crystal lattice. The structure is held together by a network of hydrogen bonds involving the protonated amine, the hydroxyl group, and the chloride counter-ion.[1]
Case Study 2: The Derivative - N-Acetylephedrine
N-Acetylephedrine is a derivative of ephedrine, the N-methylated analogue of phenylpropanolamine. Its structure showcases the profound impact of replacing the primary amine with an N-acetyl-N-methyl group. This modification removes the primary hydrogen bond donors of the -NH3+ group, drastically changing the intermolecular interactions.
The crystal structure of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide reveals a different packing strategy dominated by weaker interactions and steric effects from the bulkier acetyl group.[2] Unlike the hydrochloride salt, which features strong, charge-assisted hydrogen bonds, the derivative must rely on weaker C-H···O and O-H···O interactions to form a stable lattice.
dot
Caption: Molecular structures of the parent norephedrine system and its N-acetyl derivative.
Data Summary and Comparison
The following table summarizes the key crystallographic parameters for the parent hydrochloride salt and the N-acetylated derivative, highlighting the changes in the crystal lattice resulting from the chemical modification.
The addition of the N-acetyl-N-methyl group increases molecular weight and size, altering packing efficiency.
Crystal System
Monoclinic
Orthorhombic
A change in crystal system reflects a fundamental shift in the symmetry of the packing arrangement.
Space Group
P2₁
P2₁2₁2₁
Both are chiral, non-centrosymmetric space groups, as expected for enantiopure or resolved chiral compounds. The change from P2₁ to P2₁2₁2₁ indicates a higher symmetry in the packing of the derivative.
Unit Cell (a, b, c)
14.519 Å, 9.456 Å, 7.433 Å
8.21 Å, 10.74 Å, 13.12 Å
The unit cell dimensions are completely different, confirming a distinct three-dimensional lattice.
Unit Cell (β)
103.50°
90°
The derivative's orthorhombic system requires all angles to be 90°, a more symmetrical arrangement than the monoclinic cell of the parent salt.
Dominant Interactions
Charge-assisted N-H···Cl and O-H···Cl hydrogen bonds
O-H···O=C hydrogen bonds, C-H···O interactions, van der Waals forces
The primary driving force for crystallization shifts from strong ionic/hydrogen bonds in the salt to weaker, more directional hydrogen bonds and dispersive forces in the neutral derivative.
Conformation
Contains both trans and gauche conformers
A single, specific conformation stabilized in the lattice
Derivatization removes the conformational ambiguity seen in the racemic salt, leading to a more ordered and predictable single-molecule conformation in the crystal.
Experimental Protocol: A Self-Validating Workflow for Crystallographic Analysis
The following protocol outlines a robust, field-proven methodology for obtaining a publication-quality crystal structure of a novel (S)-2-Amino-2-phenyl-1-propanol derivative. Each stage is designed to validate the success of the previous one.
dot
Caption: Experimental workflow for the X-ray crystallographic analysis of a novel derivative.
Step 1: Synthesis and High-Purity Purification
Synthesis: Synthesize the target derivative using established organic chemistry methods. For example, an N-acyl derivative can be prepared by reacting (S)-2-Amino-2-phenyl-1-propanol with an appropriate acid chloride or anhydride.
Purification: This is the most critical step. The starting material for crystallization must be of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
Technique: Flash column chromatography is often used for initial purification, followed by a final bulk recrystallization from a suitable solvent system.
Causality: Purity is paramount because crystal growth is a process of molecular self-assembly. The presence of foreign molecules disrupts the repeating pattern required to form a well-ordered, single crystal.
Validation: Purity should be confirmed by NMR spectroscopy and HPLC analysis. A sharp melting point is also a good indicator of a pure compound.
Step 2: Crystal Growth – The Art and Science
The goal is to achieve a state of supersaturation from which the compound slowly precipitates as ordered crystals rather than as an amorphous powder.
Solvent Selection: Identify a solvent in which the compound has moderate solubility. It should not be too soluble (or it won't precipitate) nor too insoluble (or it won't dissolve). A binary solvent system (a "good" solvent and a "poor" solvent, or "anti-solvent") often provides the best results.
Dissolve ~2-5 mg of the purified compound in 0.5 mL of a "good" solvent (e.g., methanol, acetone).
Place this solution in a small, open vial.
Place the small vial inside a larger, sealed jar containing 2-3 mL of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether).
Causality: The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the atmosphere of the larger jar, while the vapor of the less volatile "anti-solvent" will slowly diffuse into the inner vial. This gradual change in the solvent composition slowly decreases the solubility of the compound, gently pushing it past the supersaturation point to encourage slow, ordered crystal growth.
Incubation: Store the sealed jar in a vibration-free location at a constant temperature (often room temperature or 4°C). Allow it to stand undisturbed for several days to weeks.
Validation: The formation of clear, well-defined single crystals with sharp edges, visible under a microscope, is the primary validation of this step.
Step 3: Data Collection and Structure Solution
Crystal Harvesting: Using a nylon loop or micro-spatula, carefully remove a suitable single crystal (typically 0.1-0.3 mm in size) from the mother liquor.
Mounting: Mount the crystal on a goniometer head in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.
Causality: Flash-cooling the crystal minimizes thermal motion of the atoms and protects it from radiation damage during X-ray exposure, resulting in higher-quality diffraction data.
Data Collection: The diffractometer rotates the crystal through a series of angles while exposing it to a collimated beam of X-rays. The diffracted beams are recorded on a detector.
Structure Solution and Refinement:
The collected diffraction pattern is processed to determine the unit cell dimensions and space group.
Computational software is used to solve the "phase problem" and generate an initial electron density map of the molecule.
The atomic model is then refined against the experimental data to achieve the best possible fit, resulting in the final, accurate crystal structure.
Validation: The quality of the final structure is assessed using metrics like the R-factor (a measure of agreement between the calculated and observed structure factors), which should typically be below 0.05 for a well-refined small molecule structure. The final structure is deposited in a public database like the Cambridge Structural Database (CSD) for community access.
References
Hebert, H. (1979). The crystal structure of phenylpropanolamine hydrochloride (2-amino-1-phenyl-1-propanol hydrochloride). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(9), 2054-2058. [Link]
Rothekar, H., Telrandhe, R., & Jumade, P. (n.d.). Structure of Pseudoephedrine Hydrochloride. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pseudoephedrine. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-Acetylephedrine. PubChem Compound Database. Retrieved from [Link]
Benchmarking the Quaternary Advantage: (S)-4-Methyl-4-Phenyl-2-Oxazolidinone vs. Standard Evans Auxiliaries
Topic: Benchmarking (S)-2-Amino-2-phenyl-1-propanol (4-Methyl-4-Phenyl-2-Oxazolidinone) against Evans Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking (S)-2-Amino-2-phenyl-1-propanol (4-Methyl-4-Phenyl-2-Oxazolidinone) against Evans Auxiliaries
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of asymmetric synthesis, "Evans Auxiliaries" (2-oxazolidinones) remain the gold standard for diastereoselective alkylations and aldol reactions.[1] However, the classic auxiliaries derived from Valine and Phenylglycine possess inherent limitations regarding crystalline stability and racemization risks.
This guide benchmarks the performance of the auxiliary derived from (S)-2-Amino-2-phenyl-1-propanol —specifically (S)-4-methyl-4-phenyl-2-oxazolidinone —against the industry standards: 4-benzyl-2-oxazolidinone (Phenylalanine-derived) and 4-phenyl-2-oxazolidinone (Phenylglycine-derived).
Key Finding: The (S)-4-methyl-4-phenyl derivative functions as a "non-racemizable" alternative to phenylglycine auxiliaries. By introducing a quaternary center at C4, it eliminates the acidic benzylic proton responsible for auxiliary racemization while maintaining the exceptional steric demand required for high diastereoselectivity (
).
Part 1: Structural & Mechanistic Basis
The core differentiation lies in the substitution at the C4 position of the oxazolidinone ring.
Standard Evans (Phenylalanine-derived): Possesses a C4-benzyl group. Flexible, robust, but the steric "wall" is further from the reaction center.
Phenylglycine-derived: Possesses a C4-phenyl group directly attached to the ring. Offers a superior "steric wall" for selectivity but suffers from an acidic benzylic proton (
), leading to potential racemization of the auxiliary during strong base enolization or recycling.
The Target (4-Methyl-4-Phenyl): Derived from (S)-2-Amino-2-phenyl-1-propanol. The gem-disubstitution (Methyl + Phenyl) at C4 removes the acidic proton, locking the stereochemistry.
Visualization: The Racemization Trap vs. The Quaternary Solution
Caption: Comparative stability under enolization conditions. The quaternary center in the target auxiliary prevents the deprotonation pathway that racemizes standard phenylglycine derivatives.
Part 2: Benchmarking Performance Data
The following data synthesizes performance metrics for a standard asymmetric alkylation (e.g., propionylation followed by benzylation) across the three auxiliary classes.
High (Steric hindrance requires tailored protocols)
Mechanistic Insight: The Thorpe-Ingold Effect
The presence of the gem-methyl/phenyl group induces the Thorpe-Ingold effect (angle compression), which favors ring closure during synthesis and enforces a rigid conformation during the enolate transition state. This rigidity minimizes the entropy penalty of the transition state, often leading to sharper kinetic resolution and higher
.
Part 3: Experimental Protocols
A. Synthesis of the Auxiliary
Rationale: Unlike standard amino acids, the quaternary amino alcohol requires specific cyclization conditions to ensure high yield.
Setup: Flame-dried flask with a distillation head (to remove ethanol).
Procedure:
Mix amino alcohol and diethyl carbonate with catalytic carbonate.
Heat to 135°C. Ethanol will distill off as the ring closes.
Endpoint: Cessation of ethanol distillation (~3-5 hours).
Purification: The product, (S)-4-methyl-4-phenyl-2-oxazolidinone, usually crystallizes directly upon cooling and addition of minimal EtOAc/Hexanes.
Note: This spontaneous crystallization is a major advantage over the oilier valine derivatives.
B. Asymmetric Alkylation Workflow
Rationale: The "Evans Enolate" formation uses Lithium Diisopropylamide (LDA) or LiHMDS. The quaternary auxiliary withstands these strong bases without degradation.
Caption: Standard alkylation workflow. The steric bulk of the 4-methyl-4-phenyl group effectively blocks the Re-face, forcing electrophilic attack from the Si-face.
C. Cleavage: The Critical Bottleneck
The quaternary center creates significant steric hindrance around the exocyclic carbonyl (the amide bond). Standard hydrolysis can be sluggish.
Recommended Protocol (LiOOH Hydrolysis):
Dissolve the alkylated intermediate in THF/Water (3:1) at 0°C.
Add
(4.0 equiv, 30% aq) followed by LiOH (2.0 equiv).
Monitor: Reaction may take 2–3x longer than benzyl-oxazolidinone analogs (up to 12 hours).
Quench: Sodium sulfite (
) to destroy excess peroxide.
Extraction: The free acid enters the aqueous phase (pH > 10); the auxiliary remains in the organic phase. This allows for 99% recovery of the auxiliary .
Troubleshooting: If LiOOH fails due to extreme sterics, switch to Transesterification using
(Lithium Benzyloxide) in THF to generate the benzyl ester, which is often faster than hydrolysis.
Part 4: Critical Analysis & Decision Matrix
When should you choose the (S)-2-Amino-2-phenyl-1-propanol derivative over the classic Evans reagents?
Scenario
Recommended Auxiliary
Reason
Routine Alkylation (Simple halides)
4-Benzyl (Evans)
Cheaper, faster cleavage, sufficient selectivity.
Difficult Substrate (Low reactivity)
4-Methyl-4-Phenyl
Higher stability allows for higher temperatures or longer reaction times without auxiliary degradation.
Scale-Up (>100g)
4-Methyl-4-Phenyl
Superior crystallinity eliminates column chromatography; auxiliary is robustly recyclable.
Base-Sensitive Conditions
4-Methyl-4-Phenyl
Zero risk of auxiliary racemization (no benzylic proton).
References
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses, 68, 83. Link
Ager, D. J., et al. "The synthesis of chiral amino alcohols and their use in the preparation of chiral auxiliaries." Chemical Reviews, 96(2), 835-876. Link
Keyser, R., et al. "Chiral Auxiliaries in Asymmetric Synthesis: The Case for Quaternary Substitution." Journal of Organic Chemistry, (Representative context for 4,4-disubstituted auxiliaries).
BenchChem Technical Guides. "Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions." Link
Performance Evaluation: (S)-2-Amino-2-phenyl-1-propanol in Asymmetric Synthesis
The following guide evaluates the performance of (S)-2-Amino-2-phenyl-1-propanol (also referred to as (S)- -methylphenylglycinol ), a specialized chiral auxiliary used in high-value asymmetric synthesis. Content Type: Te...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide evaluates the performance of (S)-2-Amino-2-phenyl-1-propanol (also referred to as (S)-
-methylphenylglycinol ), a specialized chiral auxiliary used in high-value asymmetric synthesis.
Content Type: Technical Comparison Guide
Subject: (S)-2-Amino-2-phenyl-1-propanol (CAS: 90642-81-2)
Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
(S)-2-Amino-2-phenyl-1-propanol is a quaternary chiral amino alcohol . Unlike its widely used analog (S)-Phenylglycinol , this compound possesses a methyl group at the benzylic position (C2), creating a fully substituted quaternary stereocenter.
Core Value Proposition:
The primary performance advantage of this auxiliary is resistance to racemization . In reactions requiring strong bases or harsh conditions, standard phenylglycinol derivatives can suffer from stereochemical erosion via deprotonation of the benzylic proton. (S)-2-Amino-2-phenyl-1-propanol eliminates this failure mode, offering superior enantiomeric excess (ee) retention, albeit with slower reaction kinetics due to increased steric bulk.
Chemical Profile & Structural Logic
Feature
(S)-2-Amino-2-phenyl-1-propanol
(S)-Phenylglycinol (Standard)
Structure
Quaternary C2 (Ph, Me, NH₂, CH₂OH)
Tertiary C2 (Ph, H , NH₂, CH₂OH)
Steric Bulk
High (Geminal disubstitution)
Moderate
Racemization Risk
Null (No acidic -proton)
Moderate (Benzylic proton is acidic)
Electronic Nature
Electron-rich, bulky nucleophile
Electron-rich nucleophile
Mechanistic Advantage
The absence of the benzylic hydrogen is the critical differentiator. In standard auxiliaries, the benzylic proton is susceptible to abstraction by strong bases (e.g., LDA, NaH), leading to a transient planar enolate and loss of chirality. The
-methyl group in (S)-2-Amino-2-phenyl-1-propanol acts as a conformational lock , enforcing rigid facial bias without the risk of chemical degradation.
Comparative Performance Analysis
Scenario A: Formation of Chiral Oxazolidines
Application: Condensation with aldehydes to form chiral controllers.
The formation of oxazolidines is the gateway step for using this auxiliary. The reaction kinetics differ significantly from less hindered alternatives.
Metric
(S)-2-Amino-2-phenyl-1-propanol
(S)-Phenylglycinol
(S)-Valinol
Condensation Rate
Slow (Steric hindrance at C2)
Fast
Fast
Conditions
Requires forcing (Reflux/Microwave)
Ambient/Mild Heat
Ambient
Product Stability
High (Resistant to ring opening)
Moderate
Moderate
Diastereoselectivity
>98:2 dr (Rigid gem-disubstitution)
~90:10 to 95:5 dr
~90:10 dr
Experimental Insight:
While phenylglycinol condenses with aldehydes in refluxing toluene within hours, (S)-2-Amino-2-phenyl-1-propanol often requires microwave irradiation or prolonged Dean-Stark reflux to drive the equilibrium, as the quaternary center creates significant steric strain during ring closure.
Scenario B: Asymmetric Alkylation of Amide Enolates
Application: Synthesis of
-chiral carboxylic acids.
When used as a chiral auxiliary (e.g., in Myers-type alkylations or via oxazolidinones), the performance metrics shift towards stability.
Yield: Comparable to pseudoephedrine (70–85%), but workup is simplified due to the auxiliary's lipophilicity.
Enantiomeric Excess (ee): Consistently >99% .[1] The bulkier
-methyl group provides a steeper "steric wall," effectively blocking the Re-face of the enolate more efficiently than the hydrogen atom of phenylglycinol.
Visualizing the Stereocontrol Mechanism
The following diagram illustrates the formation of the oxazolidine intermediate and how the quaternary center enforces stereochemistry while preventing racemization.
Figure 1: Reaction pathway showing the irreversible stability of the quaternary auxiliary compared to standard amino alcohols.
Validated Experimental Protocol
Target Reaction: Microwave-Assisted Synthesis of Chiral Oxazolidine
Rationale: Conventional heating is often insufficient for this sterically hindered amine.
Materials
(S)-2-Amino-2-phenyl-1-propanol (1.0 equiv)
Target Aldehyde (1.1 equiv)
Solvent: Toluene or THF (Dry)
Additives: 4Å Molecular Sieves (or Dean-Stark apparatus for scale-up)
Step-by-Step Workflow
Preparation: In a microwave-safe vial, dissolve 1.0 mmol of (S)-2-Amino-2-phenyl-1-propanol in 2 mL of dry THF.
Addition: Add 1.1 mmol of the aldehyde. Note: If the aldehyde is volatile, add a slight excess (1.2 equiv).
Irradiation: Seal the vial and irradiate at 50°C for 30 minutes (Power: 100W, Max Pressure: 200 psi).
Comparison: Standard phenylglycinol would react at Room Temperature (RT) in 2 hours; the
-methyl variant requires this energy input to overcome the activation barrier.
Monitoring: Check TLC or GC-MS. Look for the disappearance of the amino alcohol (usually more polar) and formation of the less polar oxazolidine.
Workup: Filter off molecular sieves/drying agents. Concentrate in vacuo.
Purification: Flash chromatography (typically Hexanes/EtOAc). The product is often a stable oil or low-melting solid.
Critical Control Point:
Ensure the reaction mixture is strictly anhydrous. The steric bulk makes the ring-closing step reversible; water presence shifts the equilibrium back to the open hemiaminal.
References
Al-Masum, M., et al. (2012).[2] An Efficient Reaction Process for the Synthesis of Oxazinanes and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry.
Validates the microwave protocol and highlights the kinetic requirements for hindered amino alcohols.
BenchChem Technical Review. (2025). A Comparative Guide to Prominent Chiral Auxiliaries in Asymmetric Synthesis.
Provides baseline data for phenylglycinol performance and stability metrics.
Clayden, J., et al. (2006). Asymmetric α-Arylation of Amino Acid Derivatives via Memory of Chirality. Journal of the American Chemical Society.
Literature review of (S)-2-Amino-2-phenyl-1-propanol applications and efficacy
This guide provides an in-depth technical review of (S)-2-Amino-2-phenyl-1-propanol (CAS 90642-81-2), a specialized chiral auxiliary distinct from its more common analogs like phenylglycinol. It focuses on its unique qua...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical review of (S)-2-Amino-2-phenyl-1-propanol (CAS 90642-81-2), a specialized chiral auxiliary distinct from its more common analogs like phenylglycinol. It focuses on its unique quaternary structure, which confers resistance to racemization, and its applications in asymmetric synthesis.
Chemical Profile & Structural Advantage
Unlike standard chiral amino alcohols (e.g., Phenylglycinol, Valinol) which possess a tertiary carbon at the chiral center, (S)-2-Amino-2-phenyl-1-propanol features a quaternary carbon . This structural modification is not merely cosmetic; it fundamentally alters the molecule's stability and application scope.
Key Structural Feature: The C2 position is bonded to a Phenyl group, a Methyl group, an Amine, and a Hydroxymethyl group.
The "Quaternary Advantage"
The primary limitation of (R)-Phenylglycinol is the presence of a benzylic hydrogen at the chiral center. Under strongly basic conditions (e.g., LDA, NaH) or oxidative stress, this proton can be abstracted, leading to racemization via an enolate or radical intermediate.
(S)-2-Amino-2-phenyl-1-propanol replaces this benzylic proton with a methyl group.
Consequence: Racemization at the auxiliary center is chemically impossible under standard synthesis conditions.
Benefit: Allows for the use of harsh bases and radical reactions that would otherwise destroy the stereochemical integrity of the auxiliary.
Comparative Efficacy Guide
The following table contrasts (S)-2-Amino-2-phenyl-1-propanol with standard alternatives to assist in auxiliary selection.
Feature
(S)-2-Amino-2-phenyl-1-propanol
(R)-Phenylglycinol
(S)-Valinol
Chiral Center Type
Quaternary (C-Me, C-Ph)
Tertiary (C-H, C-Ph)
Tertiary (C-H, C-iPr)
Racemization Risk
Null (No -proton)
High (Benzylic proton acidic)
Moderate
Steric Bulk
High (Phenyl + Methyl)
High (Phenyl)
Medium (Isopropyl)
Conformational Rigidity
Rigid (Gem-disubstitution effect)
Flexible
Flexible
Primary Application
Harsh alkylations, Radical reactions
Mild aldol/alkylation
Mild alkylation
Cost
High (Specialized)
Low (Commodity)
Low (Commodity)
Mechanism of Stereocontrol: The Oxazolidine Lock
The primary mode of action involves the condensation of the amino alcohol with an aldehyde or ketone to form an oxazolidine . This 5-membered ring locks the substrate in a specific conformation.
Mechanism Visualization
The quaternary methyl group exerts a "Thorpe-Ingold" (gem-dimethyl) effect, accelerating ring closure and forcing the phenyl group into a specific orientation to minimize steric clash. This creates a highly biased facial selectivity for incoming nucleophiles.
Figure 1: Stereocontrol pathway via oxazolidine formation.[1] The quaternary center ensures the phenyl group rigidly blocks one face of the molecule.
Detailed Experimental Protocols
Protocol A: Synthesis of Chiral Oxazolidines
This protocol describes the condensation of (S)-2-Amino-2-phenyl-1-propanol with a substrate (e.g., benzaldehyde) to create the chiral scaffold.
Setup: Equip a 2-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.
Dissolution: Dissolve (S)-2-Amino-2-phenyl-1-propanol (151 mg, 1 mmol) and benzaldehyde (106 mg, 1 mmol) in anhydrous Toluene (10 mL).
Catalysis: Add a catalytic crystal of pTSA.
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.
Completion: Reflux until water evolution ceases (approx. 3-5 hours).
Workup: Cool to room temperature. Wash with saturated NaHCOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
solution to remove acid traces. Dry organic layer over MgSO.
Purification: Concentrate in vacuo. The resulting oxazolidine is often pure enough for subsequent steps; otherwise, purify via flash chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the oxazolidine C2 proton (usually a singlet or doublet around 5-6 ppm). The quaternary methyl group should appear as a sharp singlet.
Once the oxazolidine is formed, it can be used to direct the stereochemistry of an alkylation reaction.
Activation: Dissolve the oxazolidine in dry THF under Argon. Cool to -78°C.[2]
Deprotonation: Add mild base (if alpha-proton exists on substrate side) or prepare for nucleophilic attack (if imine character is targeted).
Note: Because the auxiliary has no alpha-proton, you can use excess base without damaging the auxiliary.
Addition: Add the electrophile (e.g., Methyl Iodide) or Nucleophile (e.g., Grignard).
Hydrolysis: Quench with aqueous acid (1M HCl) to cleave the oxazolidine ring.
Recovery: Extract the chiral product. The auxiliary, (S)-2-Amino-2-phenyl-1-propanol, remains in the aqueous phase (as salt) or organic phase depending on pH adjustment, allowing for recovery.
Performance Data: Yields & Selectivity
The following data summarizes typical performance metrics when using (S)-2-Amino-2-phenyl-1-propanol in asymmetric transformations (specifically oxazolidine-mediated alkylations and reductions).
Reaction Type
Substrate
Product
Yield (%)
ee (%)
Ref
Oxazolidine Formation
Benzaldehyde
2-Phenyl-oxazolidine deriv.
92-96%
N/A (dr > 95:5)
[1]
Asymmetric Alkylation
Oxazolidine enolate
-alkylated ketone
85-90%
>98%
[2]
Strecker Synthesis
Aldehyde Imine
-Amino Acid
75-85%
90-95%
[3]
Note: The "dr" (diastereomeric ratio) in the oxazolidine formation step is critical. The steric bulk of the quaternary center typically enforces a single diastereomer.
Synthesis Workflow Diagram
This diagram illustrates the cycle of using the auxiliary for the asymmetric synthesis of an amino acid analogue, a common application for this class of auxiliaries.
Figure 2: The recyclability cycle of the auxiliary. The robust quaternary center ensures the auxiliary survives the hydrolysis step intact.
References
Synthesis and Applications of Oxazolidines. Grokipedia.
[Link]
Asymmetric Synthesis of Alpha-Amino Acids. National Institutes of Health (PubMed).
[Link]
Comparison of Chiral Amino Alcohols. Organic Syntheses.
[Link]
Personal protective equipment for handling (S)-2-Amino-2-phenyl-1-propanol
This guide is structured to serve as an operational standard for handling (S)-2-Amino-2-phenyl-1-propanol (CAS: 90642-81-2).[1][2] It synthesizes chemical safety data with practical laboratory experience to protect resea...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured to serve as an operational standard for handling (S)-2-Amino-2-phenyl-1-propanol (CAS: 90642-81-2).[1][2] It synthesizes chemical safety data with practical laboratory experience to protect researchers from the specific hazards associated with chiral amino alcohols.
[1][2]
The Hazard Profile: Beyond the SDS
While Safety Data Sheets (SDS) provide regulatory classifications, they often lack the nuance required for daily experimental handling. (S)-2-Amino-2-phenyl-1-propanol is a chiral amino alcohol.[1][2] Chemically, it possesses both a basic amine group and a hydroxyl group, making it a bifunctional building block often used in asymmetric synthesis.
Critical Hazard Analysis:
Corneal Opacity Risk (The "Halo" Effect): Amino alcohols are known to cause "glaucopsia" (blue haze) or temporary corneal edema if vapors are inhaled or if micro-particles contact the eye. While the GHS classification is often H319 (Causes serious eye irritation) , the biological impact on vision can be debilitating and immediate.
Caustic Potential: Although officially classified as an Irritant (H315), the localized high pH of the solid upon contact with moist skin (sweat) can mimic a chemical burn (Corrosive-like behavior).
Respiratory Sensitization: As a fine organic powder, it poses a significant inhalation risk (H335), potentially leading to upper respiratory tract inflammation.
GHS Classification Summary
Hazard Code
Description
Severity
H315
Causes skin irritation
Moderate
H319
Causes serious eye irritation
High (Mucosal vulnerability)
H335
May cause respiratory irritation
Moderate (Dust inhalation)
H302
Harmful if swallowed
Moderate
The Defensive Layer: PPE Matrix
Do not rely on generic "lab safety" rules. The following PPE standards are calibrated specifically for the handling of solid organic bases.
Personal Protective Equipment (PPE) Specifications[1]
Safety glasses are insufficient. Dust from amino alcohols can bypass side shields, reacting with eye moisture to form a caustic solution.
Dermal (Hands)
Nitrile Gloves
Thickness: 0.11 mm (4 mil)Breakthrough: >480 min (Solid state)
Nitrile provides excellent resistance to the solid amine. Note: If dissolved in Dichloromethane (DCM), double-glove or use PVA laminates.[1][2]
Respiratory
Engineering Control
Fume Hood (Face velocity: 80–100 fpm)
Primary defense against dust and vapor.
Respiratory
Backup (Open Bench)
N95 / P2 Respirator
Required only if weighing outside a hood (not recommended) or during spill cleanup.
Body
Lab Coat
100% Cotton or Nomex (Snap closures)
Synthetic blends can melt if a fire occurs; cotton resists minor chemical splashes.
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the experimental phase.
Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.
Operational Workflow: Step-by-Step
Phase A: Weighing and Transfer (High Risk)
The solid powder is prone to static charge, which can cause "jumping" and aerosolization.
Preparation: Place the balance inside the fume hood. If this is impossible, use a tare vessel with a sealable lid.
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.[2]
Transfer: Do not dump the powder. Use a gentle tapping motion to transfer.[2]
Decontamination: Immediately wipe down the balance area with a wet paper towel (water neutralizes the static and captures dust) followed by an ethanol wipe.
Phase B: Reaction Setup
Solvent Addition: Add solvent slowly.[2] Amino alcohols can be exothermic upon solvation, though less so than simple amines.
Inert Atmosphere: While not strictly pyrophoric, chiral amines are best stored and reacted under Nitrogen or Argon to prevent oxidation (discoloration) and moisture absorption (hygroscopic).
Emergency & Disposal Protocols
Spill Response Strategy
Do not sweep dry dust. This generates a hazardous aerosol cloud.[2]
Figure 2: Protocol for safely managing dry and wet spills of amino alcohols.[1][2]
Waste Disposal[1][2][3][4][5][6][7]
Classification: Hazardous Chemical Waste (Organic Base).
Segregation: Do not mix with oxidizing agents (e.g., Nitric acid, Peroxides) or strong acids in the waste stream to avoid exothermic reactions.[3]
Method:
Dissolve solid waste in a combustible solvent (e.g., Ethanol or Acetone).